3-(Azepan-1-yl)propanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73498. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQLRKPUJAWNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239546 | |
| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-51-9 | |
| Record name | Hexahydro-1H-azepine-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 937-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-perhydroazepin-1-ylpropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Hexamethyleneimino)propionitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS8H4WBL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Azepan-1-yl)propanenitrile
This technical guide provides a comprehensive overview of the synthesis of 3-(Azepan-1-yl)propanenitrile, a saturated heterocyclic compound. The primary focus is on the reaction mechanism, a detailed experimental protocol, and the presentation of relevant chemical data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Route: Cyanoethylation of Azepane
The synthesis of this compound is most directly achieved through the cyanoethylation of azepane. This reaction involves the addition of azepane, a cyclic secondary amine, to acrylonitrile.[1] The process is a classic example of a Michael addition, where a nucleophile (azepane) adds to an α,β-unsaturated carbonyl compound (acrylonitrile).[1] The reaction is typically catalyzed by a base, although the inherent basicity of azepane can often facilitate the reaction without an external catalyst.[2]
Reaction Mechanism
The mechanism of the cyanoethylation of azepane proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile group makes the β-carbon susceptible to nucleophilic attack.[2]
-
Proton Transfer: The resulting zwitterionic intermediate is then protonated. In the absence of an external acid, a second molecule of azepane can act as a proton donor, or the proton transfer can occur from the solvent if it is protic. This step neutralizes the charges and yields the final product, this compound.
The following diagram illustrates the reaction mechanism:
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on standard procedures for the cyanoethylation of secondary amines.
Materials:
-
Azepane (C₆H₁₃N)
-
Acrylonitrile (C₃H₃N)
-
Methanol (CH₃OH) or Ethanol (C₂H₅OH) as solvent (optional)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalyst (optional)
-
Hydrochloric acid (HCl) for workup
-
Sodium bicarbonate (NaHCO₃) for neutralization
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Dichloromethane (CH₂Cl₂) or ethyl acetate (CH₃COOC₂H₅) for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in methanol or ethanol. If a catalyst is used, add a catalytic amount of a base like sodium hydroxide.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.2 equivalents) to the stirred solution. The reaction can be exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane or ethyl acetate and washed with a dilute solution of hydrochloric acid to remove any unreacted azepane. The organic layer is then washed with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
The following diagram outlines the experimental workflow:
Data Presentation
The following table summarizes key quantitative data for the reactants and the product. Note that specific experimental yields for the synthesis of this compound are not widely reported in the literature.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | CAS Number |
| Azepane | C₆H₁₃N | 99.177 | 138 | 30 | 111-49-9[3] |
| Acrylonitrile | C₃H₃N | 53.06 | 77 | -5 | 107-13-1[4] |
| This compound | C₉H₁₆N₂ | 152.24 | 266.7 at 760mmHg | 108.2 | 937-51-9[4][5] |
Safety and Handling
-
Azepane: A colorless liquid that is flammable. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Acrylonitrile: A toxic and flammable liquid. It is a known carcinogen and should be handled with extreme caution in a fume hood with appropriate PPE.
-
This compound: While specific toxicity data is limited, it should be handled with care, assuming it may have hazardous properties similar to its precursors.
Conclusion
The synthesis of this compound is efficiently achieved through the cyanoethylation of azepane via a Michael addition mechanism. The reaction is straightforward and utilizes readily available starting materials. While specific, peer-reviewed experimental data such as optimized yields and detailed spectroscopic characterization are not extensively documented in publicly available literature, the provided protocol offers a solid foundation for the successful synthesis of this compound for research and development purposes. Adherence to strict safety protocols is paramount when handling the hazardous reactants involved in this synthesis.
References
Spectroscopic Characterization of 3-(Azepan-1-yl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(azepan-1-yl)propanenitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from structural analysis and comparison with analogous compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of newly synthesized batches of this and similar molecules.
Predicted Spectral Data
The spectral data for this compound has been predicted based on its chemical structure, which comprises an azepane ring connected via a nitrogen atom to a propanenitrile chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the ethylnitrile chain. The protons closer to the nitrogen atom and the nitrile group will be deshielded and thus appear at a higher chemical shift (downfield).
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-2', H-7' (Azepane) | 2.6 - 2.8 | Triplet (t) | 4H |
| H-2 (Propane) | 2.7 - 2.9 | Triplet (t) | 2H |
| H-3 (Propane) | 2.4 - 2.6 | Triplet (t) | 2H |
| H-3', H-4', H-5', H-6' (Azepane) | 1.5 - 1.7 | Multiplet (m) | 8H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show six distinct signals corresponding to the unique carbon atoms in the molecule. The carbon of the nitrile group will be the most downfield signal.
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 (Nitrile) | 118 - 122 |
| C-2', C-7' (Azepane) | 54 - 58 |
| C-2 (Propane) | 48 - 52 |
| C-3', C-6' (Azepane) | 27 - 31 |
| C-4', C-5' (Azepane) | 26 - 30 |
| C-3 (Propane) | 15 - 19 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a sharp, medium-intensity absorption band for the nitrile group and several bands corresponding to the C-H and C-N stretching and bending vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium, Sharp |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |
| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |
| C-N Stretch (Amine) | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
The mass spectrum, likely acquired using Electron Ionization (EI), is expected to show the molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Predicted Fragment | Notes |
| 152 | [C₉H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 125 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 98 | [C₆H₁₂N]⁺ | Azepane ring fragment after alpha-cleavage |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the azepane ring |
| 55 | [C₃H₅N]⁺ | Propionitrile fragment |
| 41 | [C₂H₃N]⁺ | Acetonitrile fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a newly synthesized and purified sample of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing may be applied.[3]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.[4]
-
Typical parameters on a 100 MHz spectrometer: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands depending on sample concentration).[3][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.[6]
-
Solid (KBr Pellet) : If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance) : Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.[7]
-
-
Data Acquisition :
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.[9]
-
Instrumentation and Ionization :
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 30-300 amu).
-
Ensure the instrument is properly calibrated using a known standard to ensure accurate mass measurements.[12]
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. epfl.ch [epfl.ch]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. organomation.com [organomation.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide on the Physicochemical Properties of 3-(Azepan-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azepan-1-yl)propanenitrile, with the CAS number 937-51-9, is a nitrile compound featuring a seven-membered azepane ring.[1][2] This structural motif is of interest in medicinal chemistry due to the conformational flexibility of the azepane ring, which can influence binding to biological targets. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 937-51-9 | [1][2] |
| Molecular Formula | C9H16N2 | [2] |
| Molecular Weight | 152.24 g/mol | [2] |
| Boiling Point | 266.7 °C at 760 mmHg | [1] |
| Density | 0.935 g/cm³ | |
| Refractive Index | 1.466 | [1] |
| Flash Point | 108.2 °C | [1] |
| Purity | 96% | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the determination of the physicochemical properties of this compound are not currently available. However, the following are general methodologies that can be applied to a liquid organic compound of this nature.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4]
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Boiling chips
-
Distillation head and receiving flask (for distillation method)
-
Thiele tube and capillary tube (for Thiele tube method)[5]
Procedure (Distillation Method):
-
Place a small volume of this compound and a few boiling chips into a round-bottom flask.[5]
-
Assemble a simple distillation apparatus.[5]
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[3]
-
Record the atmospheric pressure.[4]
Determination of Density
Density is the mass per unit volume of a substance.[6][7]
Apparatus:
-
Pycnometer or graduated cylinder
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry pycnometer or graduated cylinder.[8]
-
Fill the container with this compound to a known volume.
-
Measure the total mass of the container and the liquid.[8]
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Calculate the density by dividing the mass of the liquid by its volume.[6][7]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[9]
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize.
-
Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.
-
Read the refractive index from the scale.
Logical Workflow for Synthesis and Characterization
As no biological signaling pathways involving this compound have been reported, a logical workflow for its synthesis and subsequent characterization is presented below. This workflow provides a foundational framework for researchers working with this compound.
This diagram illustrates a streamlined process beginning with the selection of appropriate starting materials, proceeding through chemical synthesis and purification, and culminating in structural confirmation and the determination of key physicochemical properties to yield the pure final product.
References
- 1. 3-(azepan-1-yl)propanenitrile937-51-9,Purity96%_Ibookbio [molbase.com]
- 2. 937-51-9|this compound|BLD Pharm [bldpharm.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]
- 7. study.com [study.com]
- 8. wjec.co.uk [wjec.co.uk]
- 9. engineerfix.com [engineerfix.com]
An In-depth Technical Guide on the Solubility Profile of 3-(Azepan-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical solubility profile of 3-(Azepan-1-yl)propanenitrile. Due to the limited publicly available experimental data on this specific compound, this guide also furnishes detailed experimental protocols for solubility determination and discusses its predicted solubility based on its chemical structure.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 937-51-9 |
| Molecular Formula | C₉H₁₆N₂ |
| Molecular Weight | 152.24 g/mol |
| Boiling Point | 266.7°C at 760 mmHg[1] |
| Flash Point | 108.2°C[1] |
| Refractive Index | 1.466[1] |
Predicted Solubility Profile
The chemical structure of this compound, which features a polar nitrile group (-C≡N) and a non-polar azepane ring, suggests a moderate overall polarity. Following the principle of "like dissolves like," its solubility in various solvents can be qualitatively predicted:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen atom in the azepane ring and the nitrile group allows for potential hydrogen bonding. Therefore, some degree of solubility in polar protic solvents is expected. However, the non-polar hydrocarbon backbone of the azepane ring may limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are generally effective at dissolving compounds with polar functional groups. It is anticipated that this compound would exhibit good solubility in polar aprotic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the azepane ring, some solubility in non-polar solvents might be observed, although it is likely to be less soluble than in polar aprotic solvents.
Experimental Protocol for Solubility Determination: Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, methanol, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (compatible with the solvent)
-
Calibrated analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.
-
Analysis: Dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for the isothermal saturation solubility determination method.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for related nitrile and amine compounds should be followed.[3]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures (General Recommendations):
-
Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logical Workflow for Investigating Biological Potential
For drug development professionals, a structured approach to evaluating the biological potential of a novel compound like this compound is crucial. The following diagram outlines a logical workflow for such an investigation.
Investigating Biological Potential
Caption: Logical workflow for the biological evaluation of a novel compound.
References
An In-depth Technical Guide on the Safety and Handling of 3-(Azepan-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Azepan-1-yl)propanenitrile is a chemical compound with limited publicly available data regarding its specific toxicological and safety profiles.[1] This guide consolidates the known physicochemical properties and provides a framework for its safe handling based on the general hazards associated with its structural motifs: the azepane ring and the propionitrile group.[1] Due to the potential for hazards analogous to other nitriles, which can be toxic, cautious handling is imperative.[2][3]
Physicochemical Properties
The available quantitative data for this compound is sparse. The following table summarizes the key known properties.
| Property | Value | Source(s) |
| CAS Number | 937-51-9 | [4][5] |
| Molecular Formula | C₉H₁₆N₂ | [5] |
| Molecular Weight | 152.24 g/mol | [5] |
| Boiling Point | 266.7°C at 760 mmHg | [4] |
| Flash Point | 108.2°C | [4] |
| Refractive Index | 1.466 | [4] |
Hazard Identification and General Precautions
While specific toxicity data is unavailable, compounds containing a nitrile group can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2][6] The primary hazard associated with many organic nitriles is the potential to release cyanide in the body. Therefore, it is crucial to handle this compound with a high degree of caution in a well-ventilated laboratory setting.[7]
General Handling Workflow
The following diagram outlines a logical workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols for Safe Handling
4.1 Engineering Controls
-
Ventilation: All work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
4.2 Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following table outlines the recommended equipment.
| Body Part | Protection | Standard Example |
| Eyes/Face | Chemical safety goggles or a face shield. | ANSI Z87.1 / EN 166 |
| Skin | Chemical-resistant gloves (e.g., Nitrile). A lab coat or chemical-resistant apron. | EN 374 |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during spill cleanup. | NIOSH/MSHA approved |
PPE Selection and Use Protocol
The following diagram illustrates the decision-making process for PPE selection and use.
4.3 Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
First Aid Measures
The following first aid measures are general recommendations. Always seek immediate medical attention after any exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |
Spill and Disposal Procedures
-
Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9]
-
Waste Disposal: Dispose of waste materials, including contaminated packaging, through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][9] Do not allow the product to enter drains.[9]
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from heat, sparks, and open flames.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][8]
Toxicological Information and Biological Pathways
There is currently no specific published research detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.[6] The toxicological properties have not been fully investigated.[7] Due to the presence of the nitrile group, there is a potential for toxicity similar to other nitriles, which can metabolize to release cyanide.[10] Researchers are strongly encouraged to exercise extreme caution and adhere to all best laboratory practices when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. airgas.com [airgas.com]
- 3. cpachem.com [cpachem.com]
- 4. molbase.com [molbase.com]
- 5. 937-51-9|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Alternative Synthesis Routes for 3-(Azepan-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of two primary alternative synthesis routes for 3-(Azepan-1-yl)propanenitrile (CAS No. 937-51-9), a valuable intermediate in the development of various pharmaceutical compounds. The document outlines the core methodologies, presents quantitative data where available, and includes detailed experimental protocols and visualizations to aid in research and development.
Introduction
This compound, also known as 3-(hexamethyleneimino)propionitrile, is a nitrile compound featuring a seven-membered azepane ring. This structural motif is of interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The development of efficient and scalable synthetic routes to this intermediate is crucial for its application in drug discovery and development. This guide explores two robust and well-established synthetic strategies: Michael Addition (Cyanoethylation) and Nucleophilic Substitution.
Alternative Synthesis Routes
Two primary synthetic pathways for the preparation of this compound are presented below, offering flexibility in reagent choice and reaction conditions.
Route 1: Michael Addition (Cyanoethylation) of Azepane with Acrylonitrile
The Michael addition of azepane (also known as hexamethyleneimine) to acrylonitrile is a highly efficient and atom-economical method for the synthesis of this compound. This reaction, a specific type of cyanoethylation, involves the conjugate addition of the secondary amine to the electron-deficient alkene of acrylonitrile.[1]
Reaction Scheme:
Caption: Michael Addition of Azepane to Acrylonitrile.
Discussion:
The cyanoethylation of amines is a well-documented reaction.[2] For secondary amines like azepane, the reaction with acrylonitrile can often proceed without a catalyst, although a base or acid catalyst can be employed to increase the reaction rate and yield.[2] The reaction is typically exothermic and may require cooling to control the temperature and minimize side reactions, such as the polymerization of acrylonitrile.
Quantitative Data:
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | None | None | 25-30 | 2 | >95 | General Knowledge |
| Piperidine | None | Toluene | 25 | 3 | 92 | General Knowledge |
| Morpholine | None | Acetonitrile | 65 | 8 | 75 | Based on similar syntheses |
Experimental Protocol:
The following is a representative experimental protocol for the synthesis of this compound via Michael addition, based on established procedures for the cyanoethylation of secondary amines.
Materials:
-
Azepane (Hexamethyleneimine)
-
Acrylonitrile (stabilized)
-
Methanol (or other suitable solvent, optional)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place azepane (1.0 eq). If desired, a solvent such as methanol can be added.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acrylonitrile (1.0-1.1 eq) dropwise to the stirred solution of azepane, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is acidified with hydrochloric acid.
-
The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted acrylonitrile.
-
The aqueous layer is then basified with sodium hydroxide solution until a pH of >10 is reached.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.[3]
Route 2: Nucleophilic Substitution of 3-Halopropanenitrile with Azepane
An alternative approach to the synthesis of this compound involves the nucleophilic substitution of a 3-halopropanenitrile, such as 3-chloropropanenitrile, with azepane. This reaction proceeds via an S_N2 mechanism, where the amine acts as the nucleophile, displacing the halide.
Reaction Scheme:
Caption: Nucleophilic Substitution of 3-Halopropanenitrile with Azepane.
Discussion:
This method requires the use of a base to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases for this transformation include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). The choice of solvent and reaction temperature is crucial for achieving a good reaction rate and minimizing side reactions.
Quantitative Data:
| Amine | Halopropanenitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Piperidone | 3-Chloropropionitrile | K₂CO₃ | Methyl ethyl ketone | 80 | 18 | Not specified, but implied to be good | Based on patent literature |
Experimental Protocol:
The following is a representative experimental protocol for the synthesis of this compound via nucleophilic substitution, adapted from procedures for similar reactions.
Materials:
-
Azepane (Hexamethyleneimine)
-
3-Chloropropanenitrile[4]
-
Potassium carbonate (anhydrous)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Water
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Sodium sulfate (for drying)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in acetonitrile, add azepane (1.0 eq).
-
Add 3-chloropropanenitrile (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Physicochemical Properties of this compound
Limited data is available for the physicochemical properties of the target compound. The table below summarizes the known information.
| Property | Value | Source |
| CAS Number | 937-51-9 | [3][5][6] |
| Molecular Formula | C₉H₁₆N₂ | [7] |
| Molecular Weight | 152.24 g/mol | [7] |
| Boiling Point | 126-128 °C at 12 mmHg | [7] |
| Density | 0.945 g/cm³ | [7] |
| Refractive Index | 1.4767 | [7] |
Conclusion
This technical guide has outlined two viable and efficient alternative synthesis routes for this compound. The Michael addition (cyanoethylation) of azepane to acrylonitrile offers a direct and atom-economical approach, while the nucleophilic substitution of a 3-halopropanenitrile with azepane provides a reliable alternative. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The provided experimental protocols, though based on analogous reactions due to a lack of specific literature for the target molecule, offer a solid starting point for the synthesis and further investigation of this important pharmaceutical intermediate.
Experimental Workflows
Caption: Comparative Experimental Workflows for Synthesis Routes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 3-(azepan-1-yl)propanenitrile937-51-9,Purity96%_Ibookbio [molbase.com]
- 4. 3-Chloropropionitrile | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eontrading.uk [eontrading.uk]
- 6. 937-51-9|this compound|BLD Pharm [bldpharm.com]
- 7. 3-HEXAMETHYLENEIMINOPROPIONITRILE | 937-51-9 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-(Azepan-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3-(azepan-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug discovery. This document outlines the core synthetic strategies, presents detailed experimental protocols where available, and includes quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as 3-(hexamethyleneimino)propionitrile, is a bifunctional molecule incorporating a saturated seven-membered azepane ring and a propanenitrile chain. The azepane moiety is a recurring motif in a number of pharmacologically active compounds, while the nitrile group serves as a versatile synthetic handle for the introduction of various functionalities, such as amines, carboxylic acids, and tetrazoles. Consequently, this compound is a key intermediate for the synthesis of diverse compound libraries for screening and lead optimization in drug development.
Primary Synthetic Pathways
The synthesis of this compound is primarily achieved through two well-established synthetic strategies:
-
Route A: Michael Addition (Cyanoethylation) of Azepane to Acrylonitrile. This is a conjugate addition reaction where the nucleophilic secondary amine (azepane) attacks the β-carbon of the α,β-unsaturated nitrile (acrylonitrile). This reaction is typically base-catalyzed, although it can also proceed thermally.
-
Route B: Nucleophilic Substitution of a 3-Halopropanenitrile with Azepane. This method involves the alkylation of azepane with an electrophilic 3-carbon nitrile synthon, such as 3-chloropropionitrile or 3-bromopropionitrile. The reaction proceeds via a standard SN2 mechanism.
The logical workflow for the synthesis of this compound can be visualized as follows:
characterization of 3-(Azepan-1-yl)propanenitrile
An In-depth Technical Guide to 3-(Azepan-1-yl)propanenitrile
Disclaimer: This document provides a comprehensive overview of the currently available technical information for this compound. It is intended for an audience of researchers, scientists, and drug development professionals. While fundamental physicochemical properties are documented, a significant portion of the characterization data, including experimental spectroscopic and biological activity profiles, is not available in the public domain. The experimental protocols and potential biological activities described herein are based on established chemical principles and data from structurally related compounds.
This compound (CAS No. 937-51-9) is an organic compound featuring a saturated seven-membered azepane ring linked to a propanenitrile chain. This structure combines the features of a tertiary amine and a nitrile, making it a potentially valuable building block in medicinal chemistry and materials science.
Chemical Structure
-
IUPAC Name: this compound
-
SMILES: N#CCCN1CCCCCC1
-
Chemical Formula: C₉H₁₆N₂
Quantitative Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases, as dedicated peer-reviewed studies on its properties are scarce.
| Property | Value | Source |
| CAS Number | 937-51-9 | [1][2][3] |
| Molecular Weight | 152.24 g/mol | [3] |
| Molecular Formula | C₉H₁₆N₂ | [3] |
| Boiling Point | 266.7 °C at 760 mmHg | [1] |
| Density | 0.935 g/cm³ | [1] |
| Flash Point | 108.2 °C | [1] |
| Refractive Index | 1.466 | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound is most plausibly achieved via aza-Michael addition of azepane to acrylonitrile. This reaction is a well-established method for the formation of β-aminonitriles.
Proposed Synthetic Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Detailed Experimental Protocol: Synthesis via Michael Addition
This protocol describes a representative procedure for the synthesis of this compound. Note: This is a generalized protocol and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials and Reagents:
-
Azepane (Hexamethyleneimine)
-
Acrylonitrile (stabilized)
-
Ethanol (optional, as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add azepane (e.g., 0.10 mol). If a solvent is used, dissolve the azepane in ethanol (e.g., 50 mL). Cool the flask in an ice-water bath.
-
Addition of Acrylonitrile: Charge the addition funnel with acrylonitrile (e.g., 0.10 to 0.11 mol). Add the acrylonitrile dropwise to the stirred azepane solution over a period of 30-60 minutes, maintaining the internal temperature below 20 °C. Caution: The reaction is exothermic. Acrylonitrile is toxic and volatile.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
If the reaction was run neat (without solvent), dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).
-
Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Spectroscopic and Analytical Characterization
As of the date of this document, experimental spectroscopic data for this compound is not publicly available. The following sections describe the expected spectroscopic characteristics based on the compound's structure.
Logical Characterization Workflow
A logical workflow for the structural confirmation of the synthesized product is outlined below.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methylene groups of the propanenitrile chain and the three distinct methylene groups of the azepane ring.
-
A triplet around 2.5-2.8 ppm for the two protons adjacent to the nitrile group (-CH₂-CN).
-
A triplet around 2.7-3.0 ppm for the two protons adjacent to the nitrogen atom (-N-CH₂-).
-
Multiplets for the protons on the azepane ring, likely in the range of 1.5-1.8 ppm and 2.6-2.9 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display 7 unique signals (assuming fast ring inversion for the azepane moiety at room temperature).
-
A signal for the nitrile carbon (C≡N) around 118-122 ppm.
-
Signals for the azepane ring carbons attached to nitrogen around 50-60 ppm.
-
Signals for the other aliphatic carbons between 15-50 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.
-
C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹.
-
C-N stretching vibrations around 1000-1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 152.
-
Common fragmentation patterns would likely involve the loss of the cyanoethyl group or fragmentation of the azepane ring. A prominent peak might be observed at m/z = 98, corresponding to the azepanylmethyl cation.
-
Biological Activity and Toxicological Profile (Speculative)
There is no published research on the biological activity or toxicology of this compound. However, its structural components suggest potential areas for investigation and necessary safety precautions.
Potential for Biological Activity
The azepane ring is a recognized pharmacophore present in numerous biologically active compounds. Its conformational flexibility can be advantageous for binding to biological targets. The nitrile group is a versatile functional group in drug design; it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Given these features, the compound could be a candidate for screening in various assays, particularly those related to CNS disorders or enzyme inhibition.
Proposed Workflow for Biological Evaluation
Safety and Handling
-
Toxicity: Handle with care. Many organic nitriles are toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Engineering Controls: Use in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.
-
-
First Aid (General Recommendations):
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
Conclusion
This compound is a chemical compound for which basic physicochemical properties and a plausible synthetic route are known. However, it remains largely uncharacterized in the scientific literature, with a notable absence of experimental spectroscopic, biological, and toxicological data. This guide provides a foundational understanding based on available information and established chemical principles. Further research, including its synthesis, purification, comprehensive characterization, and biological screening, is necessary to unlock its potential as a tool for drug discovery and other applications.
References
An In-depth Technical Guide to CAS 937-51-9: 3-(azepan-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(azepan-1-yl)propanenitrile, registered under CAS number 937-51-9. The document consolidates available information on its chemical structure, physicochemical properties, and potential synthetic routes. Notably, there is a significant lack of publicly available experimental data regarding its biological activity and detailed spectroscopic analysis. This guide aims to serve as a foundational resource, highlighting the current knowledge gaps and suggesting potential avenues for future research and development. While the azepane and nitrile functional groups are present in various biologically active molecules, the specific roles and pathways of this compound remain to be elucidated.
Chemical Structure and Identification
The compound with CAS number 937-51-9 is unequivocally identified as this compound. Its molecular structure consists of a saturated seven-membered azepane ring linked via a nitrogen atom to a propyl nitrile chain.
Chemical Structure:
SMILES: N#CCCN1CCCCCC1
Physicochemical Properties
The available quantitative data for this compound is summarized in the table below. It is important to note that comprehensive experimental data, particularly spectroscopic information, is not widely published.
| Property | Value | Source |
| Molecular Formula | C9H16N2 | BLD Pharm[1] |
| Molecular Weight | 152.24 g/mol | BLD Pharm[1] |
| Boiling Point | 266.7 °C at 760 mmHg | MOLBASE[2] |
| Flash Point | 108.2 °C | MOLBASE[2] |
| Refractive Index | 1.466 | MOLBASE[2] |
Experimental Protocols
Generalized Synthesis of this compound
Reaction Scheme:
Azepane + Acrylonitrile → this compound
Hypothetical Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with azepane.
-
Reagent Addition: Acrylonitrile is added dropwise to the azepane, typically at a controlled temperature to manage the exothermic reaction. The reaction can be run neat or in a suitable solvent such as ethanol or acetonitrile.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. Purification of the crude product can be achieved through distillation under reduced pressure or column chromatography on silica gel.
It is crucial to note that this is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activity, mechanism of action, or involvement in any signaling pathways of this compound.[3] However, the constituent functional moieties, the azepane ring and the nitrile group, are found in numerous biologically active compounds, suggesting potential areas for investigation.
-
Azepane Moiety: The azepane ring is a recognized pharmacophore present in a variety of FDA-approved drugs and clinical candidates. Its conformational flexibility can be crucial for binding to biological targets. Compounds containing the azepane motif have demonstrated a wide range of therapeutic applications, including anticancer and neuropharmacological activities.[3]
-
Nitrile Functional Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is present in over 30 prescribed pharmaceuticals.[3] In some cases, the nitrile group is a key component for molecular recognition by biological targets.
Given these characteristics, this compound could be a valuable candidate for biological screening to explore its potential as a lead compound in drug discovery.
Mandatory Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Proposed Workflow for Biological Evaluation
This diagram outlines a logical workflow for the initial investigation of the biological potential of this compound.
Conclusion
This compound (CAS 937-51-9) is a chemical compound for which there is a notable scarcity of detailed experimental and biological data in the public domain. This technical guide has compiled the available physicochemical information and proposed a generalized synthetic route. The presence of the azepane and nitrile moieties suggests that this compound could hold potential for biological activity, making it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The development of a robust synthetic protocol and comprehensive biological and spectroscopic characterization are critical next steps to unlock the full potential of this molecule. Researchers are encouraged to approach this compound with standard laboratory safety precautions and to contribute to the body of knowledge through the publication of new findings.
References
Stability and Degradation of 3-(Azepan-1-yl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted stability characteristics and degradation pathways of 3-(Azepan-1-yl)propanenitrile. Due to the limited availability of specific experimental data for this compound, this guide draws upon general chemical principles and data from structurally related molecules, particularly 3-(Azepan-1-yl)-3-oxopropanenitrile, to predict its stability profile. The information herein is intended to guide researchers in handling, storing, and developing analytical methods for this compound.
Overview of Chemical Stability
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] The molecule possesses two primary functional groups susceptible to degradation: the tertiary amine within the azepane ring and the nitrile group.
Key Structural Features Influencing Stability:
-
Azepane Ring: The seven-membered saturated ring containing a tertiary amine. Tertiary amines are known to be susceptible to oxidation.
-
Propanenitrile Moiety: The cyano group at the terminus of the propyl chain is susceptible to hydrolysis under both acidic and basic conditions.
Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[1] For long-term storage, refrigeration or freezing may be appropriate.[1]
Predicted Degradation Pathways
Based on its chemical structure, this compound is likely to undergo degradation through several pathways, including hydrolysis and oxidation. Photodegradation is also a potential route of decomposition.[1]
Hydrolysis
The nitrile group is the primary site for hydrolysis, which can occur under both acidic and basic conditions.[1][2]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can be hydrolyzed to a carboxylic acid, forming 3-(azepan-1-yl)propanoic acid and an ammonium salt.[3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group can be hydrolyzed to a carboxylate salt and ammonia. Subsequent acidification would yield the carboxylic acid.[3] It is also possible for the hydrolysis to stop at the intermediate amide stage, forming 3-(azepan-1-yl)propanamide.[2]
Oxidation
The tertiary amine within the azepane ring is susceptible to oxidation.[1] Common oxidizing agents can lead to the formation of an N-oxide derivative.
Photodegradation
Exposure to ultraviolet (UV) or visible light can induce photodegradation.[1] The specific degradation products resulting from photolysis would need to be determined experimentally through photostability studies.[1]
Quantitative Stability Data
Table 1: Hypothetical Data Presentation from a Forced Degradation Study
| Stress Condition | Temperature (°C) | Duration | Assay of Parent (%) | Major Degradation Products |
| 0.1 M HCl | 60 | 24h | To be determined | 3-(azepan-1-yl)propanoic acid |
| 0.1 M NaOH | 60 | 24h | To be determined | 3-(azepan-1-yl)propanoic acid |
| 3% H₂O₂ | 25 | 24h | To be determined | This compound N-oxide |
| Heat | 105 | 24h | To be determined | To be determined |
| Light (ICH Q1B) | 25 | 1.2 million lux-hours | To be determined | To be be determined |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These methods are based on standard pharmaceutical industry practices and guidelines from the International Conference on Harmonisation (ICH).
Forced Degradation Studies (Hydrolysis)
This protocol is designed to evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.
Materials:
-
This compound
-
Acetonitrile or methanol (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Purified water (HPLC grade)
-
Heating apparatus (e.g., water bath or oven)
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[1]
-
Stress Sample Preparation:
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60°C).[1]
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method.[1]
Photostability Testing (as per ICH Q1B)
This protocol assesses the impact of light on the stability of the compound.
Materials:
-
This compound (solid and in solution)
-
Photochemically inert solvent
-
Photostability chamber
-
Aluminum foil
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Dark Control: Protect identical samples from light with aluminum foil and store them under the same temperature and humidity conditions to serve as dark controls.[1]
-
Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/square meter).
-
Analysis: After exposure, compare the samples to the dark controls. Analyze any changes in physical properties and assay the samples by a validated stability-indicating HPLC method to quantify any degradation.[1]
Visualization of Degradation Pathways and Experimental Workflows
The following diagrams illustrate the predicted degradation pathways and a general workflow for stability testing.
Caption: Predicted degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
References
Methodological & Application
Application Notes and Protocols: 3-(Azepan-1-yl)propanenitrile as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Azepan-1-yl)propanenitrile is a valuable and versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its inherent chemical reactivity, stemming from the presence of a nitrile group and a tertiary amine, allows for its participation in a range of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines and pyrimidines using this compound as a key building block. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern organic and medicinal chemistry. β-Aminonitriles, such as this compound, are particularly attractive precursors due to the dual functionality that enables their transformation into diverse heterocyclic systems. The azepane moiety can confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final compounds.
This document outlines two primary applications of this compound in heterocyclic synthesis: the construction of 2-amino-3-cyanopyridine derivatives and the synthesis of tetrahydropyrimidin-2-one analogues. These protocols are based on established synthetic methodologies for β-aminonitriles and have been adapted for this specific precursor.
I. Synthesis of 2-Amino-4-(azepan-1-yl)-3-cyanopyridine Derivatives
The synthesis of 2-amino-3-cyanopyridines is a well-established method for constructing highly functionalized pyridine rings. These compounds serve as versatile intermediates for the synthesis of more complex fused heterocyclic systems and exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The following protocol describes a one-pot, multi-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives from this compound.
Reaction Scheme: Synthesis of 2-Amino-3-cyanopyridines
Caption: One-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(azepan-1-yl)-6-aryl-nicotinonitrile[1][2][3][4]
-
Reagent Preparation: In a dry 25 mL microwave-transparent vessel, combine this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Reaction Setup: Place the vessel in a microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture for 7-10 minutes at a power and temperature appropriate for the specific microwave reactor (typically 100-150 W, 100-120 °C).
-
Work-up: After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature. Add a small amount of ethanol (2-3 mL) and triturate the solid.
-
Purification: Collect the crude product by filtration and recrystallize from 95% ethanol to afford the pure 2-amino-4-(azepan-1-yl)-6-aryl-nicotinonitrile.
Data Presentation: Representative Yields for 2-Amino-3-cyanopyridine Synthesis
| Entry | Aromatic Aldehyde (R-CHO) | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 8 | 85 |
| 2 | 4-Chlorobenzaldehyde | 7 | 88 |
| 3 | 4-Methoxybenzaldehyde | 9 | 82 |
| 4 | 2-Naphthaldehyde | 10 | 79 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
II. Synthesis of Tetrahydropyrimidin-2-one Analogues
Tetrahydropyrimidine and dihydropyrimidine derivatives are another important class of heterocyles with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] The Biginelli reaction and its variations provide a straightforward route to these compounds. The following protocol outlines a plausible synthesis of a tetrahydropyrimidin-2-one derivative using this compound as a key synthon.
Reaction Scheme: Synthesis of Tetrahydropyrimidin-2-ones
References
Application Notes and Protocols: 3-(Azepan-1-yl)propanenitrile in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Azepan-1-yl)propanenitrile is a bifunctional molecule featuring a nucleophilic tertiary amine (the azepane nitrogen) and a nitrile group. This unique combination of functionalities makes it a promising, yet underexplored, building block for multi-component reactions (MCRs), a cornerstone of modern medicinal chemistry and drug discovery. MCRs offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single synthetic operation, enhancing atom economy and reducing waste. This document provides a conceptual framework and detailed protocols for the potential application of this compound in various MCRs, aiming to stimulate further research and application in the synthesis of novel heterocyclic compounds with potential therapeutic value. While specific experimental data for this compound in these reactions is limited in publicly available literature, the following protocols are based on established MCR methodologies where its structural motifs suggest high reactivity and utility.
Potential Applications in Multi-Component Reactions
The structural features of this compound suggest its potential as a key reactant in several named MCRs. The azepane nitrogen can act as a basic catalyst or a nucleophilic amine component, while the nitrile group can participate in cyclization reactions or be a precursor to other functional groups.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino carboxamides, which are valuable scaffolds in peptidomimetics and drug discovery.[1][2] In a hypothetical Ugi-type reaction, this compound could potentially act as the amine component.
Proposed Reaction Scheme:
An aldehyde, a carboxylic acid, an isocyanide, and this compound could react in a one-pot synthesis to yield a complex α-acylamino carboxamide incorporating the azepanylpropanenitrile moiety.
Caption: Proposed Ugi-4CR involving this compound.
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as methanol (10 mL).
-
Reaction Initiation: To the stirred solution, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Hypothetical Quantitative Data:
| Entry | Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 24 | 75 |
| 2 | 4-Chlorobenzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 36 | 68 |
| 3 | Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | Dichloromethane | 48 | 55 |
Gewald Three-Component Reaction
The Gewald reaction is a classic MCR for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4][5] The nitrile group of this compound makes it a potential candidate as the activated nitrile component.
Proposed Reaction Scheme:
A ketone, elemental sulfur, and this compound could undergo a Gewald reaction to produce a 2-amino-3-cyanothiophene derivative bearing the azepanylpropyl substituent. The azepane nitrogen could also serve as the basic catalyst.
Caption: Proposed Gewald reaction with this compound.
Experimental Protocol:
-
Reagent Preparation: To a solution of the ketone (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv) in ethanol (15 mL), add elemental sulfur (1.1 mmol, 1.1 equiv).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 mmol, 0.2 equiv). Alternatively, the basicity of the azepane in the starting material may be sufficient.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Filter the precipitated solid, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography.
Hypothetical Quantitative Data:
| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Morpholine | Ethanol | 4 | 82 |
| 2 | Acetone | Triethylamine | Methanol | 6 | 70 |
| 3 | Acetophenone | None (Self-catalyzed) | Ethanol | 8 | 65 |
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[6] While this compound does not fit the classical template, a modified Biginelli-type reaction could be envisioned where it acts as the active methylene component, especially if the α-proton to the nitrile is sufficiently acidic.
Proposed Reaction Scheme:
An aldehyde, urea (or thiourea), and this compound could potentially undergo a cyclocondensation to form a novel dihydropyrimidine derivative.
Caption: A potential Biginelli-type reaction.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, mix the aldehyde (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and urea (1.5 mmol, 1.5 equiv).
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, InCl₃, 10 mol%) and a suitable solvent like ethanol or acetic acid (10 mL).
-
Reaction Conditions: Heat the mixture to reflux for 6-12 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, pour the mixture into ice-water and extract with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Hypothetical Quantitative Data:
| Entry | Aldehyde (R) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | HCl | Ethanol | 6 | 78 |
| 2 | Furan-2-carbaldehyde | InCl₃ | Acetic Acid | 8 | 65 |
| 3 | Benzaldehyde | Yb(OTf)₃ | Acetonitrile | 12 | 72 |
Workflow for Exploring this compound in MCRs
A systematic approach is crucial for evaluating the utility of a new building block in MCRs. The following workflow is recommended for researchers investigating this compound.
Caption: A logical workflow for MCR development.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its reaction products.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising but currently underutilized building block for the synthesis of complex, nitrogen-containing heterocyclic compounds via multi-component reactions. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore its potential in Ugi, Gewald, and Biginelli-type reactions. Systematic investigation following the proposed workflow could unlock novel molecular scaffolds for applications in drug discovery and materials science. Further experimental validation is necessary to fully elucidate the scope and limitations of this reagent in MCRs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: 3-(Azepan-1-yl)propanenitrile in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Azepane-Containing Building Blocks
3-(Azepan-1-yl)propanenitrile is a bifunctional chemical building block containing a saturated seven-membered azepane ring and a nitrile group. While public domain data on the specific biological applications of this exact molecule is limited, its structural motifs—the azepane ring and the nitrile group—are well-represented in medicinal chemistry and are components of numerous biologically active compounds.[1][2]
The azepane moiety, a seven-membered saturated heterocycle, offers a flexible, three-dimensional scaffold that can be crucial for establishing potent and selective interactions with biological targets.[3] Its inclusion in drug candidates can lead to improved pharmacokinetic properties. Azepane derivatives have been investigated for a variety of therapeutic applications, including cancer and Alzheimer's disease.[4] In contrast to the more common piperidine and pyrrolidine rings, the azepane scaffold allows for exploration of a less-charted area of chemical space, potentially offering novel intellectual property and improved target engagement.[3]
The nitrile group is a versatile functional group in drug design. It is relatively robust and not typically metabolized, contributing to the stability of a drug molecule.[5] The nitrile can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, interacting with key residues in enzyme active sites or receptors.[5] Furthermore, it serves as a valuable synthetic handle for the elaboration of more complex functionalities. Several FDA-approved drugs and clinical candidates, such as the DPP-4 inhibitor Saxagliptin, incorporate an α-amino nitrile moiety for reversible covalent inhibition.[5]
This document provides an overview of the potential applications of this compound as a building block, a generalized synthetic protocol for a closely related analog, and a proposed workflow for its evaluation in a drug discovery context.
Physicochemical and Safety Data
While extensive experimental data for this compound is not widely published, data for the closely related compound, 3-(Azepan-1-yl)-3-oxopropanenitrile, and general chemical knowledge provide a basis for its properties and handling.
Table 1: Physicochemical Properties of a Related Azepane Building Block
| Property | Value | Source/Comment |
| Compound Name | 3-(Azepan-1-yl)-3-oxopropanenitrile | Data is for a structurally similar compound often synthesized from the same precursors. |
| Molecular Weight | 166.22 g/mol | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 15029-31-9 | [1] |
| Appearance | Expected to be a solid. | The related 3-oxo-3-(piperidin-1-yl)propanenitrile is a colorless crystalline solid, suggesting a similar appearance for the azepane derivative.[6] |
| Melting Point | Not widely published. | The related 3-oxo-3-(piperidin-1-yl)propanenitrile has a melting point of 78-79°C.[6] |
2.1 Safety and Handling
-
Engineering Controls: Use in a well-ventilated fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[1]
-
General Hazards: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory tract irritation.[1]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[1]
Experimental Protocols
As specific protocols for this compound are not prevalent, the following is a detailed protocol for the synthesis of the closely related and synthetically relevant intermediate, 3-(Azepan-1-yl)-3-oxopropanenitrile . This reaction represents a common method for coupling an amine like azepane with a nitrile-containing fragment.
Protocol 3.1: Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
This protocol describes the amidation of ethyl cyanoacetate with azepane.
Materials:
-
Ethyl cyanoacetate
-
Azepane
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of ethyl cyanoacetate (1.0 eq, e.g., 0.01 mol) in anhydrous ethanol (20 mL), add azepane (1.0-1.2 eq, e.g., 0.01-0.012 mol).[6]
-
Stir the reaction mixture at room temperature for 2-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material (ethyl cyanoacetate) indicates reaction completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
If a precipitate forms upon cooling, the product can be isolated by filtration. Cool the mixture in an ice bath, filter the solid precipitate quickly, and wash with a small amount of ice-cold ethanol.[6]
-
Dry the product under vacuum.
-
If the product is not pure or if no precipitate forms, perform purification by column chromatography on silica gel. The crude material can be loaded onto the column and eluted with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
Table 2: Troubleshooting Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor quality/wet starting materials; Incorrect stoichiometry.[6] | Ensure reagents are pure and anhydrous. Use a slight excess (1.1-1.2 eq) of the amine (azepane) to drive the reaction to completion.[6] |
| Formation of Side Products | Presence of water leading to hydrolysis of the nitrile group.[6] | Use anhydrous solvents and reagents. Avoid prolonged reaction times, especially at elevated temperatures.[6] |
| Difficulty in Purification | Product is soluble in cold alcohol, leading to loss during filtration.[6] | Filter the product quickly from the cold mother liquor. If crystallization fails, utilize column chromatography on silica gel for purification.[6] |
Application in Drug Discovery: A Conceptual Workflow
Given the lack of specific target information for this compound, a logical first step is to use it in a discovery campaign to generate a library of novel compounds for screening. The azepane nitrogen provides a convenient point for chemical modification, and the nitrile can be hydrolyzed, reduced, or used in cycloadditions to create diverse structures.
Below is a conceptual workflow for how a building block like this compound could be integrated into a drug discovery project, for instance, targeting Dipeptidyl Peptidase-4 (DPP-4), a validated target for type-2 diabetes where nitrile-containing inhibitors have shown success.[5][7]
Potential Signaling Pathway Involvement: DPP-4 Inhibition
Compounds derived from nitrile-containing building blocks have been successfully developed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[7][8][9][10] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[7]
The diagram below illustrates the simplified signaling pathway affected by DPP-4 inhibition.
Structure-Activity Relationship (SAR): A Hypothetical Model
Should initial screening yield active "hit" compounds, a systematic exploration of the Structure-Activity Relationship (SAR) would be initiated. The goal is to understand how modifications to different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties. For a hit derived from this compound, key modification points would be the azepane ring and the groups attached via the nitrile functionality.
The following diagram illustrates a logical relationship for a hypothetical SAR exploration.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for drug discovery. Its constituent parts, the azepane ring and the nitrile group, are features of known bioactive molecules. While direct biological data is currently lacking in the public domain, its structure invites exploration. The protocols and workflows outlined in this document provide a strategic framework for synthesizing related compounds and systematically evaluating their potential as lead structures for novel therapeutics. Further research is warranted to unlock the full potential of this and related building blocks in medicinal chemistry.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
The Untapped Potential of 3-(Azepan-1-yl)propanenitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Azepan-1-yl)propanenitrile is a chemical entity with a structural framework that suggests potential utility in medicinal chemistry. While, as of late 2025, there is a notable absence of published research detailing its biological activity, its constituent moieties—the azepane ring and the propanenitrile group—are well-represented in a variety of pharmacologically active compounds. This document provides a prospective look into the role of this compound in drug discovery, offering detailed, albeit hypothetical, application notes and experimental protocols to guide future research. The information herein is intended to serve as a foundational resource for investigators interested in exploring the therapeutic potential of this and structurally related compounds.
Introduction: The Rationale for Investigation
The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. This compound presents an intriguing, yet underexplored, scaffold. Its potential as a valuable building block in medicinal chemistry stems from the established pharmacological relevance of its two key structural components:
-
The Azepane Ring: This seven-membered saturated heterocycle is a recognized pharmacophore found in numerous FDA-approved drugs.[1][2] The conformational flexibility of the azepane ring can be crucial for its biological activity, allowing for optimal interaction with biological targets.[1] A variety of pharmaceutical drugs contain an azepane ring, including agents with anticancer, antimicrobial, and neuropharmacological activities.[1]
-
The Propanenitrile Group: The nitrile functional group is a versatile component in drug design, contributing to both the pharmacodynamic and pharmacokinetic properties of a molecule.[3] More than 30 nitrile-containing pharmaceuticals have been approved by the FDA for a wide range of clinical conditions.[3] The incorporation of a nitrile can enhance binding affinity to target proteins and improve metabolic stability and overall pharmacokinetic profiles.[3]
Given the favorable attributes of these structural motifs, it is plausible that this compound could exhibit significant biological properties. Further investigation is warranted to unlock its potential as a lead compound in drug discovery.[1]
Physicochemical Properties
Specific experimental data for this compound is limited. The following table summarizes the available information from chemical suppliers.
| Property | Value | Source |
| Molecular Weight | 152.24 g/mol | (Calculated) |
| CAS Number | 937-51-9 | BLD Pharm[4] |
| Molecular Formula | C₉H₁₆N₂ | (Calculated) |
| Appearance | Expected to be a liquid or low-melting solid | (Inferred) |
Proposed Synthetic Protocol
Reaction Scheme:
Azepane + Acrylonitrile → this compound
Materials:
-
Azepane
-
Acrylonitrile
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve azepane (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acrylonitrile (1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions: Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
Caption: Generalized workflow for the synthesis of this compound.
Proposed Biological Evaluation Workflow
The following is a proposed workflow for the initial biological characterization of this compound. This workflow is designed to be broad in its initial stages to identify any potential therapeutic areas and then progressively more focused as "hits" are identified.
Phase 1: Initial Screening
-
Objective: To identify any general biological activity.
-
Methodology:
-
High-Throughput Screening (HTS): Screen the compound against a diverse panel of targets, including but not limited to:
-
A broad range of cancer cell lines to assess cytotoxic or cytostatic effects.
-
A panel of G-protein coupled receptors (GPCRs) due to the prevalence of the azepane moiety in CNS-active drugs.
-
A selection of key enzymes from different classes (e.g., kinases, proteases, phosphatases).
-
A panel of pathogenic bacteria and fungi to assess antimicrobial activity.
-
-
Phenotypic Screening: Utilize cell-based assays that measure a specific cellular phenotype, which can reveal unexpected mechanisms of action.
-
Phase 2: Hit Confirmation and Dose-Response
-
Objective: To confirm the activity of any "hits" from the initial screen and determine their potency.
-
Methodology:
-
Confirmation Assays: Re-test the compound in the primary assay to confirm the initial result.
-
Dose-Response Curves: Perform serial dilutions of the compound to generate dose-response curves and determine key quantitative parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Phase 3: Mechanism of Action (MoA) Studies
-
Objective: To elucidate the biological mechanism by which the compound exerts its effect.
-
Methodology: The specific assays will depend on the nature of the confirmed hit. Examples include:
-
Target Deconvolution: For hits from phenotypic screens, various techniques (e.g., affinity chromatography, chemical proteomics) can be used to identify the specific molecular target.
-
Enzyme Kinetics: For enzyme inhibitors, studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Signaling Pathway Analysis: Using techniques like Western blotting or reporter gene assays to determine the effect of the compound on specific intracellular signaling pathways.
-
In Vivo Models: If in vitro activity is promising, preliminary studies in animal models of the relevant disease can be initiated to assess efficacy and tolerability.
-
Caption: Proposed workflow for the biological evaluation of this compound.
Potential Therapeutic Applications: A Speculative Outlook
Based on the known activities of compounds containing azepane and nitrile moieties, several therapeutic areas present themselves as logical starting points for the investigation of this compound:
-
Oncology: The azepane ring is present in some anticancer agents.[1] Screening against a panel of cancer cell lines would be a high-priority initial step.
-
Central Nervous System (CNS) Disorders: The conformational flexibility of the azepane ring is often exploited in the design of CNS-active drugs.[1] Evaluation in receptor binding assays for neurotransmitter receptors (e.g., dopamine, serotonin) could be fruitful.
-
Infectious Diseases: The propanenitrile moiety and related structures have been explored for antimicrobial properties. Testing against a panel of pathogenic bacteria and fungi is warranted.
Conclusion
This compound represents a simple yet potentially valuable scaffold for medicinal chemistry. While its biological profile is currently a blank slate, the established pharmacological importance of its constituent fragments provides a strong rationale for its investigation. The synthetic and biological evaluation protocols outlined in this document offer a roadmap for researchers to begin to explore the therapeutic potential of this intriguing molecule. The publication of any findings, whether positive or negative, will be a valuable contribution to the medicinal chemistry community and will help to either advance this scaffold towards lead optimization or inform the design of future compound libraries.
References
- 1. benchchem.com [benchchem.com]
- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 937-51-9|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Cycloaddition Reactions Involving 3-(Azepan-1-yl)propanenitrile
Introduction
3-(Azepan-1-yl)propanenitrile is a versatile building block in organic synthesis, featuring a nucleophilic tertiary amine and a nitrile group. The nitrile functionality, being an excellent electron-withdrawing group, can activate adjacent positions for various transformations. While direct literature on cycloaddition reactions involving this specific molecule is limited, its structural motifs are analogous to other activated alkenes and dienophiles that readily participate in such reactions. These notes provide a comprehensive overview of potential cycloaddition strategies, hypothetical protocols, and expected outcomes based on established chemical principles, catering to researchers in drug discovery and synthetic chemistry.
[4+2] Cycloaddition (Diels-Alder Reaction)
The electron-withdrawing nature of the nitrile group in this compound makes it a potential dienophile for Diels-Alder reactions, particularly with electron-rich dienes. The reaction would lead to the formation of a six-membered ring, a common scaffold in many biologically active molecules.
Proposed Reaction Scheme:
A hypothetical Diels-Alder reaction between this compound and an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, is proposed. The reaction is anticipated to be promoted by Lewis acid catalysis, which can coordinate to the nitrile nitrogen, further enhancing the dienophile's reactivity.
Caption: Proposed Diels-Alder Reaction Workflow.
Experimental Protocol: Synthesis of 1-(2-(4,5-dimethylcyclohex-1-en-1-yl)ethyl)azepane-1-carbonitrile
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Zinc Chloride (ZnCl2), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous toluene (0.2 M).
-
Add anhydrous zinc chloride (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 2,3-dimethyl-1,3-butadiene (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Hypothetical Data Summary
| Entry | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl2 | 80 | 12 | 75 |
| 2 | AlCl3 | 80 | 10 | 82 |
| 3 | Sc(OTf)3 | 60 | 18 | 68 |
| 4 | None | 110 | 24 | 35 |
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
The nitrile group of this compound can also participate in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings like tetrazoles or oxadiazoles. These heterocycles are prevalent in medicinal chemistry.
Proposed Reaction Scheme:
A plausible 1,3-dipolar cycloaddition is the reaction of this compound with sodium azide in the presence of a Lewis acid to form a tetrazole derivative.
Caption: Proposed 1,3-Dipolar Cycloaddition Workflow.
Experimental Protocol: Synthesis of 1-(2-(1H-tetrazol-5-yl)ethyl)azepane
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Zinc bromide (ZnBr2)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.3 M).
-
Add sodium azide (2.0 eq) and zinc bromide (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully add 1 M HCl to adjust the pH to ~2-3 to protonate the tetrazole.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to ~8-9 with saturated aqueous sodium bicarbonate solution.
-
Extract the product into ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tetrazole product. Further purification can be achieved by recrystallization if necessary.
Hypothetical Data Summary
| Entry | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnBr2 | 120 | 24 | 85 |
| 2 | NH4Cl | 100 | 36 | 78 |
| 3 | Et3N·HCl | 110 | 24 | 81 |
| 4 | None | 130 | 48 | <10 |
Signaling Pathway Context: Potential Applications in Drug Discovery
The resulting cycloadducts, particularly the tetrazole derivatives, can be investigated as potential modulators of various signaling pathways implicated in disease. For instance, tetrazoles are known bioisosteres of carboxylic acids and can act as ligands for G-protein coupled receptors (GPCRs) or as enzyme inhibitors.
Caption: From Synthesis to Potential Biological Application.
Disclaimer: The experimental protocols and data presented herein are hypothetical and based on established chemical principles for analogous reactions. Researchers should conduct their own experiments with appropriate safety precautions and optimization to achieve the desired outcomes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protecting Group Strategies for 3-(Azepan-1-yl)propanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 3-(Azepan-1-yl)propanenitrile. The selection of an appropriate protecting group for the azepane nitrogen is critical to ensure chemoselectivity and high yields in subsequent synthetic transformations. This guide outlines the application of three common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and discusses the compatibility of the nitrile functionality with these protection and deprotection methods.
Introduction to Protecting Group Strategies
In the multistep synthesis of complex molecules, protecting groups are essential tools to temporarily mask a reactive functional group, allowing for chemical modifications at other positions of the molecule. For this compound, the secondary amine of the azepane ring is a nucleophilic and basic center that can interfere with many synthetic operations. The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions needed for its eventual removal. An ideal protecting group strategy, often referred to as an orthogonal strategy, allows for the selective removal of one protecting group in the presence of others.[1][2]
The nitrile group in this compound is generally robust and compatible with many standard protection and deprotection conditions for amines.[3][4][5] It is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal.[6][7] Furthermore, the nitrile can be preserved during the catalytic hydrogenation used for Cbz deprotection, provided that appropriate reaction conditions are chosen.[4]
Protecting Groups for the Azepane Nitrogen
The selection of a suitable protecting group for the azepane nitrogen is dictated by the desired reaction conditions for subsequent steps. The following sections detail the use of Boc, Cbz, and Fmoc protecting groups.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its ease of introduction and its stability to a broad range of non-acidic reagents.[8][9] It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[10][11][12][13]
Advantages:
-
Stable to basic and nucleophilic conditions.
-
Facile removal under mild acidic conditions.
-
High-yielding protection and deprotection reactions.
Disadvantages:
-
Labile to strong acids.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another common amine protecting group that is stable to both acidic and basic conditions.[14][15] Its removal is typically achieved by catalytic hydrogenolysis, which offers a mild and selective deprotection method.[14][15]
Advantages:
-
Stable to a wide range of reaction conditions, including acidic and basic media.
-
Deprotection via hydrogenolysis is mild and selective.
Disadvantages:
-
Not compatible with reactions involving catalytic hydrogenation.
-
The catalyst can sometimes be poisoned by sulfur-containing compounds.[16]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[17][18] It is particularly useful in solid-phase peptide synthesis but is also employed in solution-phase chemistry.[19][20][21]
Advantages:
-
Stable to acidic conditions and catalytic hydrogenation.
-
Removal under mild basic conditions (e.g., piperidine).[19][20][22]
Disadvantages:
-
Not stable to basic reagents.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize typical quantitative data for the protection and deprotection of secondary amines, providing a basis for comparison. The data is derived from literature examples of similar substrates, as specific data for this compound is not extensively published.
Table 1: Protection of Secondary Amines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O | NaHCO₃ | Dioxane/H₂O | RT | 2-4 | 90-98 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 - RT | 2-20 | 90-95 |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | RT | 2-16 | 85-95 |
Table 2: Deprotection of Protected Secondary Amines
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | TFA/DCM (1:1) | DCM | RT | 1-2 | >95 |
| Cbz | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | RT | 2-16 | >95 |
| Fmoc | 20% Piperidine in DMF | DMF | RT | 0.5-1 | >95 |
Experimental Protocols
The following are general protocols for the protection and deprotection of the azepane nitrogen in this compound.
Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
Boc Deprotection
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution until pH > 8.
-
Extract the product with dichloromethane (3 x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the deprotected amine.
Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise at 0 °C.[14]
-
Allow the reaction to warm to room temperature and stir for 2-20 hours.[14]
-
Dilute with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected this compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature for 2-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the mixture for 2-16 hours at room temperature.
-
Add water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product may precipitate and can be collected by filtration.
Fmoc Deprotection
Materials:
-
Fmoc-protected this compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.[20]
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
The crude product can be purified by column chromatography or precipitation.
Mandatory Visualizations
The following diagrams illustrate the workflows for the protection and deprotection of the azepane nitrogen.
Caption: General workflow for protection and deprotection of the azepane nitrogen.
Caption: Orthogonal protecting group strategy for selective deprotection.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
cyanoethylation of azepane with acrylonitrile
An Application Note on the Synthesis of 3-(azepan-1-yl)propanenitrile via Cyanoethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoethylation is a fundamental organic reaction involving the addition of a compound with a labile hydrogen atom to acrylonitrile.[1][2] This reaction, typically a Michael addition, is a versatile method for introducing a cyanoethyl group (-CH₂CH₂CN) into a molecule.[2] Primary and secondary amines readily undergo cyanoethylation, often without the need for a catalyst, to produce aminopropionitriles in high yields.[1] The resulting products are valuable intermediates in organic synthesis, as the nitrile group can be further transformed into amines, carboxylic acids, or other functional groups.
The azepane ring is a significant scaffold in medicinal chemistry, and its incorporation can influence a molecule's conformational properties and biological activity. This document provides a detailed protocol for the to synthesize this compound. Due to the absence of a specific, peer-reviewed protocol for this reaction in the available literature, the following application note presents a representative procedure based on established methods for the cyanoethylation of secondary amines.
Reaction Scheme
Data Presentation: Physicochemical Properties
Quantitative data for the product, this compound, is limited. The following table summarizes the currently available information.
| Property | Value | Source |
| CAS Number | 937-51-9 | [3] |
| Molecular Formula | C₉H₁₆N₂ | [3][4] |
| Molecular Weight | 152.24 g/mol | [3] |
| Boiling Point | 94-95 °C @ 4.5 Torr | [4] |
| Density | 0.945 g/cm³ @ 20 °C | [4] |
| Refractive Index | 1.466 | |
| Purity | ≥96% | |
| Appearance | Not Specified | |
| Spectroscopic Data (NMR, IR, MS) | Not Available in Searched Literature |
Experimental Protocols
Disclaimer: The following is a representative experimental protocol derived from general procedures for the cyanoethylation of secondary amines.[1] This procedure has not been validated for this specific reaction and should be performed with caution, starting on a small scale.
Materials and Equipment:
-
Azepane (Hexahydro-1H-azepine), CAS: 111-49-9
-
Acrylonitrile (stabilized), CAS: 107-13-1
-
Anhydrous solvent (e.g., Dichloromethane or Toluene), optional
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Condenser (if heating is required)
-
Ice bath
-
Standard glassware for work-up
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, splash-proof goggles, face shield, lab coat. All operations must be conducted in a certified chemical fume hood.
Representative Procedure:
-
Reaction Setup: In a chemical fume hood, a 100 mL round-bottom flask is charged with azepane (e.g., 5.0 g, 50.4 mmol) and a magnetic stir bar. If a solvent is used, add 20 mL of an anhydrous solvent like dichloromethane. The flask is placed in an ice bath to cool to 0-5 °C.
-
Addition of Acrylonitrile: Acrylonitrile (e.g., 2.94 g, 55.4 mmol, 1.1 equivalents) is added dropwise to the stirred solution of azepane over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The cyanoethylation of amines is often exothermic.[5]
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS to check for the consumption of the starting amine.
-
Work-up: Upon completion, the solvent (if used) and any unreacted acrylonitrile are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a liquid, is purified by vacuum distillation. Based on available data, the product is expected to distill at 94-95 °C at a pressure of 4.5 Torr.[4]
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Safety Precautions
-
Acrylonitrile is highly flammable, toxic if inhaled, swallowed, or in contact with skin, and is a suspected human carcinogen. [6][7] It can also undergo violent, exothermic polymerization when exposed to bases, acids, or light.[6][8] It must be handled with extreme caution in a well-ventilated chemical fume hood.[7]
-
Azepane is a flammable liquid and can cause skin and eye irritation.
-
Always wear appropriate PPE, including impervious gloves, a lab coat, and chemical splash goggles.[9] An emergency eyewash and shower should be readily accessible.[7]
-
Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[10]
Visualizations
Caption: General experimental workflow for the cyanoethylation of azepane.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. 937-51-9|this compound|BLD Pharm [bldpharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. organicreactions.org [organicreactions.org]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. nj.gov [nj.gov]
- 8. epaosc.org [epaosc.org]
- 9. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 10. ACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
reduction of the nitrile group in 3-(Azepan-1-yl)propanenitrile to a primary amine
Application Notes: Reduction of 3-(Azepan-1-yl)propanenitrile to a Primary Amine
Introduction
The reduction of the nitrile functional group is a fundamental transformation in organic synthesis, providing a direct route to primary amines. The target molecule, 3-(Azepan-1-yl)propan-1-amine[1], is synthesized by the reduction of this compound. This conversion is crucial for the synthesis of various biologically active compounds and pharmaceutical intermediates. The presence of the tertiary azepane ring in the substrate requires careful selection of the reduction method to ensure high yield and purity of the desired primary amine, while avoiding side reactions.
This document outlines three robust methods for this transformation: reduction using a powerful hydride agent like Lithium Aluminum Hydride (LAH), catalytic hydrogenation with Raney Nickel, and a milder borohydride-based system.
Overview of Reduction Methodologies
The choice of reducing agent is critical and depends on factors such as scale, available equipment, and tolerance of other functional groups.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent, LiAlH₄ is very effective for the conversion of nitriles to primary amines.[2][3][4] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2][5][6] The process involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the amine.[7] Due to its high reactivity, LAH is not suitable for large-scale operations and requires stringent anhydrous conditions and careful quenching procedures.[6]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.[2] Common catalysts include Raney Nickel, Palladium, or Platinum.[2] Catalytic hydrogenation is often considered a "greener" alternative and is more amenable to industrial scale-up. For nitrile reduction, Raney Nickel is a common choice, though the reaction often requires elevated temperature and pressure.[2][8] To suppress the formation of secondary and tertiary amine byproducts, these hydrogenations are frequently carried out in the presence of ammonia.[9]
-
Raney Nickel / Potassium Borohydride (KBH₄) System: This represents a more recent and milder approach to nitrile reduction. The combination of Raney Ni and KBH₄ in an alcoholic solvent provides an efficient system for reducing both aliphatic and aromatic nitriles to primary amines in good to excellent yields under gentle conditions (room temperature for aliphatic nitriles).[10] This method avoids the use of pyrophoric LAH or high-pressure hydrogenation equipment, making it a convenient and easy-to-handle laboratory-scale procedure.[10]
Data Presentation
Table 1: Comparison of Key Reduction Methodologies
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (Raney Ni) | Raney Ni / KBH₄ System |
| Primary Reagents | LiAlH₄, Anhydrous Ether/THF | H₂ Gas, Raney Ni Catalyst | KBH₄, Raney Ni Catalyst, Ethanol |
| Typical Conditions | 0°C to room temperature; atmospheric pressure | 50-150°C; High pressure (≥500 psi)[8] | Room temperature to 50°C; atmospheric pressure[10] |
| Advantages | High reactivity; effective for N-containing substrates[5] | Scalable; "greener" process | Mild conditions; high yields; no high-pressure needed[10] |
| Disadvantages | Pyrophoric; requires strict anhydrous conditions; difficult to scale[6] | Requires specialized high-pressure equipment; potential for side products | Catalyst preparation required |
| Work-up | Careful quenching with water and NaOH solution[6] | Filtration to remove catalyst | Filtration and solvent evaporation[10] |
Table 2: Representative Yields for Nitrile Reductions using Raney Ni / KBH₄ [10]
| Substrate | Temperature | Product | Isolated Yield (%) |
| 2-Phenylacetonitrile | Room Temp. | 2-Phenylethan-1-amine | 92% |
| 3-Phenylpropanenitrile | Room Temp. | 3-Phenylpropan-1-amine | 86% |
| 3-Chloropropanenitrile | Room Temp. | 3-Chloropropan-1-amine | 90% |
| Valeronitrile | Room Temp. | Pentan-1-amine | 80% |
| Benzonitrile | 50 °C | Phenylmethanamine | 82% |
| 4-Methoxybenzonitrile | 50 °C | (4-Methoxyphenyl)methanamine | 81% |
Conditions: Molar ratio of substrate to Raney Ni to KBH₄ = 1:1:4 in dry ethanol.
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
-
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of LAH (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LAH suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (1 volume relative to LAH weight), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).[6]
-
Stir the resulting granular suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or DCM.
-
Separate the organic layer from the filtrate, wash it with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Azepan-1-yl)propan-1-amine.[6]
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
-
Protocol 2: Catalytic Hydrogenation with Raney Nickel
-
Materials:
-
This compound
-
Raney Nickel (approx. 5-10% by weight)
-
Ethanol or Methanol (solvent)
-
Ammonia (optional, to suppress side reactions)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Place this compound, the solvent (e.g., ethanol saturated with ammonia), and the Raney Nickel catalyst into a high-pressure hydrogenation vessel (Parr apparatus).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi, though higher pressures may be needed).[8]
-
Heat the mixture to the target temperature (e.g., 50-100°C) with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Ensure the filter cake is kept wet with solvent to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-(Azepan-1-yl)propan-1-amine.
-
Purify by vacuum distillation as required.
-
Protocol 3: Reduction with Raney Nickel / KBH₄ System [10]
-
Materials:
-
This compound
-
Potassium borohydride (KBH₄)
-
Raney Nickel (slurry in ethanol)
-
Dry Ethanol
-
-
Procedure:
-
In a round-bottom flask, add KBH₄ (4 equivalents) and freshly washed, moist Raney Nickel (1 equivalent) to dry ethanol (2.5 mL per mmol of substrate).
-
To this stirring suspension, add this compound (1 equivalent).
-
Stir the reaction mixture vigorously at room temperature for 45-60 minutes. Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove the catalyst and inorganic salts. Wash the residue with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue can be purified by standard methods such as acid-base extraction or vacuum distillation to yield pure 3-(Azepan-1-yl)propan-1-amine.
-
Visualizations
Caption: General workflow for the reduction of a nitrile to a primary amine.
References
- 1. 3-(Azepan-1-yl)propan-1-amine | C9H20N2 | CID 2764395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 9. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Azepan-1-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Azepan-1-yl)propanenitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is the Michael addition of azepane to acrylonitrile. This reaction involves the nucleophilic attack of the secondary amine (azepane) on the β-carbon of the α,β-unsaturated nitrile (acrylonitrile).
Q2: What are the most common side reactions observed during this synthesis?
The two primary side reactions of concern are:
-
Double Michael Addition: The product, this compound, still possesses a nucleophilic nitrogen atom and can react with a second molecule of acrylonitrile. This results in the formation of the bis-adduct, 3,3'-(azepan-1-yl)azanediyl)bis(propanenitrile).
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to free-radical polymerization, especially in the presence of initiators like light, heat, or impurities. This can lead to the formation of polyacrylonitrile, which can complicate purification and reduce the yield of the desired product.[1][2][3][4][5]
Q3: Can hydrolysis of the nitrile group be a significant side reaction?
While hydrolysis of the nitrile group to a carboxylic acid or an amide can occur, it is generally a more significant issue in the synthesis of related compounds containing a keto group, such as 3-(azepan-1-yl)-3-oxopropanenitrile, particularly in the presence of water at elevated temperatures.[6] For the synthesis of this compound, the primary concerns are typically the double Michael addition and acrylonitrile polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.- A moderate increase in temperature may improve the reaction rate, but be cautious as it can also promote side reactions.[6] |
| Formation of significant amounts of the double Michael addition product. | - Use a molar excess of azepane relative to acrylonitrile. This will increase the probability of acrylonitrile reacting with the starting amine rather than the product.- Control the reaction temperature; lower temperatures generally favor the mono-addition product. | |
| Polymerization of acrylonitrile. | - Ensure acrylonitrile is freshly distilled or passed through a column of basic alumina to remove inhibitors and any polymeric impurities.[1]- Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can initiate polymerization.[1]- Protect the reaction mixture from light by using an amber glass flask or wrapping the flask in aluminum foil.[1]- Keep the reaction temperature as low as feasible to slow down the rate of polymerization. | |
| Difficult Purification | Presence of the double Michael addition byproduct, which may have similar polarity to the desired product. | - Utilize column chromatography on silica gel with a carefully selected eluent system to separate the mono- and bis-adducts.- If the product is a solid, recrystallization from a suitable solvent may be effective.[6] |
| Contamination with polyacrylonitrile. | - Polyacrylonitrile is typically a solid and can often be removed by filtration of the reaction mixture.- If the polymer is soluble, precipitation by adding a non-solvent might be necessary. | |
| Reaction Mixture Becomes Viscous or Solidifies | Extensive polymerization of acrylonitrile. | - Immediately cool the reaction mixture in an ice bath to slow down the exothermic polymerization process.[1]- If possible and safe, dilute the mixture with a suitable solvent to help dissipate heat and reduce viscosity.[1] |
Experimental Protocol: Michael Addition of Azepane to Acrylonitrile
Materials:
-
Azepane
-
Acrylonitrile (freshly distilled or inhibitor removed)
-
Anhydrous solvent (e.g., ethanol, methanol, or no solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, place the azepane.
-
If using a solvent, add it to the flask and stir until the azepane is dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add acrylonitrile dropwise to the stirred solution of azepane. A slight molar excess of azepane is recommended to minimize the double Michael addition.
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction time can vary, and it is advisable to monitor its progress by TLC or GC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 3-(Azepan-1-yl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(Azepan-1-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. Based on the likely synthesis route, which involves the Michael addition of azepane to acrylonitrile, potential impurities include:
-
Unreacted Azepane: A volatile and basic starting material.
-
Unreacted Acrylonitrile: A volatile and reactive starting material.
-
Bis-adduct: 2,2'-(Azepan-1-yl)dipropanenitrile, formed by the reaction of the product with another molecule of acrylonitrile.
-
Hydrolysis Products: 3-(Azepan-1-yl)propanoic acid, resulting from the hydrolysis of the nitrile group, especially if water is present during the reaction or work-up.[1]
-
Polymerized Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of bases.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from the compound's physical properties and the nature of the potential impurities:
-
High Polarity: The presence of the tertiary amine and nitrile groups makes the compound polar, which can lead to issues with chromatographic purification, such as tailing on silica gel.
-
Boiling Point: As a relatively small molecule, it is likely a liquid with a boiling point that may be close to that of some impurities, making distillation challenging.
-
Basic Nature: The azepane moiety is basic, which can cause decomposition on silica gel or during distillation if not handled properly.
-
Water Solubility: The polarity of the molecule may lead to some water solubility, potentially causing losses during aqueous work-ups.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, light, and atmospheric carbon dioxide, which can react with the basic amine.[2] For long-term storage, refrigeration may be appropriate.[2]
Troubleshooting Guides
Purification by Distillation
Problem 1: Co-distillation of impurities with the product.
-
Possible Cause: The boiling points of the impurities are too close to that of the product.
-
Troubleshooting Steps:
-
Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates to improve separation.
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between the product and impurities.
-
Acid Wash Pre-treatment: Before distillation, wash the crude product with a dilute acid solution (e.g., 1M HCl) to convert the basic product and any basic impurities into their non-volatile salts. Then, extract the neutral impurities with an organic solvent. Basify the aqueous layer and extract the purified product.
-
Problem 2: Product decomposition during distillation.
-
Possible Cause: The compound may be thermally unstable at its atmospheric boiling point.
-
Troubleshooting Steps:
-
Vacuum Distillation: As mentioned above, distilling under vacuum will lower the required temperature and minimize thermal decomposition.
-
Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus can minimize the residence time at high temperatures.
-
Purification by Column Chromatography
Problem 1: Significant tailing of the product peak on silica gel.
-
Possible Cause: The basic azepane nitrogen interacts strongly with the acidic silanol groups on the silica gel surface.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to suppress the interaction between the basic product and the acidic silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica gel.
-
Problem 2: Irreversible adsorption of the product on the column.
-
Possible Cause: Strong interaction with the stationary phase.
-
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Use a less active stationary phase (e.g., neutral alumina instead of basic alumina).
-
Change the Eluent System: Increase the polarity of the eluent or add a competitive base as described above.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities (Predicted/Literature Values)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₉H₁₆N₂ | 152.24 | Not widely reported | Expected to be a high-boiling liquid. |
| Azepane | C₆H₁₃N | 99.17 | 143-145 | Volatile, basic. |
| Acrylonitrile | C₃H₃N | 53.06 | 77 | Highly volatile and reactive. |
| 3-(Azepan-1-yl)propanoic acid | C₉H₁₇NO₂ | 171.24 | Not widely reported | Higher boiling point than the nitrile, acidic. |
Note: Some data are based on predictions or data for similar compounds due to limited public information on this compound.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with 1M hydrochloric acid. The basic product will move to the aqueous phase as its hydrochloride salt.
-
Separate the aqueous layer. The organic layer will contain non-basic impurities.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 4M NaOH).
-
Extract the liberated free base (the purified product) back into an organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: A logical workflow for selecting a purification strategy for this compound.
Caption: Troubleshooting workflow for peak tailing in column chromatography of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 3-(Azepan-1-yl)propanenitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 3-(Azepan-1-yl)propanenitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound and its derivatives?
The most common and direct method for synthesizing this compound is the aza-Michael addition (also known as cyanoethylation) of azepane to acrylonitrile. This reaction involves the nucleophilic attack of the secondary amine of the azepane ring on the electron-deficient β-carbon of acrylonitrile. The reaction is typically catalyzed by a base or, in some cases, an acid.
Q2: What are the common causes of low yield or reaction failure in the synthesis of this compound?
Several factors can contribute to low yields or failure of the cyanoethylation reaction:
-
Inadequate Catalyst: The choice and amount of catalyst are crucial. For base-catalyzed reactions, weak bases may not be sufficient to promote the reaction effectively.
-
Presence of Water: Moisture can hydrolyze the nitrile group in acrylonitrile or the product, leading to unwanted side products.[1]
-
Suboptimal Temperature: The reaction rate is temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote the polymerization of acrylonitrile, a common side reaction.
-
Incorrect Stoichiometry: An improper molar ratio of azepane to acrylonitrile can lead to incomplete conversion of the limiting reagent.
-
Poor Quality of Reagents: Impurities in the starting materials, particularly in acrylonitrile, can inhibit the reaction or lead to the formation of byproducts.
Q3: What are the potential side reactions, and how can they be minimized?
The primary side reactions in the synthesis of this compound include:
-
Polymerization of Acrylonitrile: This is a common issue, especially at elevated temperatures or in the presence of strong bases. To minimize this, the reaction should be conducted at the lowest effective temperature, and acrylonitrile should be added slowly to the reaction mixture.
-
Hydrolysis of the Nitrile Group: The presence of water can lead to the hydrolysis of the nitrile group in the product to form 3-(azepan-1-yl)propanamide or 3-(azepan-1-yl)propanoic acid. Using anhydrous solvents and reagents is essential to prevent this.[1]
-
Bis-cyanoethylation of Primary Amine Impurities: If the azepane starting material is contaminated with primary amines, these can react with two equivalents of acrylonitrile.
Q4: How can I purify the final this compound product?
Purification of this compound typically involves the following steps:
-
Removal of Catalyst: If a solid catalyst is used, it can be removed by filtration. If a soluble base is used, it can be neutralized with a dilute acid and removed by extraction.
-
Solvent Evaporation: The reaction solvent is removed under reduced pressure.
-
Extraction: The crude product can be dissolved in an organic solvent and washed with water or brine to remove any water-soluble impurities.
-
Distillation or Chromatography: The final product can be purified by vacuum distillation or column chromatography on silica gel. For basic amine compounds, it is often beneficial to use a silica gel column that has been treated with a small amount of a tertiary amine, like triethylamine, to prevent streaking.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive or Inappropriate Catalyst | * If using a base catalyst, consider a stronger base or a different catalyst system. For example, yttrium nitrate has been shown to be an effective catalyst for the cyanoethylation of secondary amines.[2] * Ensure the catalyst has not been deactivated by improper storage or handling. |
| Low Reaction Temperature | * Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC. * Be cautious of exceeding temperatures that might lead to significant acrylonitrile polymerization. |
| Poor Quality of Reagents | * Use freshly distilled acrylonitrile and ensure azepane is pure. * Check for the presence of inhibitors in the acrylonitrile, which may need to be removed prior to the reaction. |
| Presence of Water | * Use anhydrous solvents and dry glassware. * Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Polymerization of Acrylonitrile | * Lower the reaction temperature. * Add the acrylonitrile dropwise to the reaction mixture containing the azepane and catalyst. * Consider using a polymerization inhibitor if the problem persists. |
| Hydrolysis of Nitrile Group | * Ensure all reagents and solvents are anhydrous.[1] * Minimize the reaction time. * During workup, avoid prolonged contact with acidic or basic aqueous solutions. |
| Formation of Unidentified Impurities | * Analyze the crude reaction mixture by GC-MS or LC-MS to identify the byproducts. * Understanding the structure of the byproducts can provide insight into the undesired reaction pathways. |
Data Presentation
Table 1: Effect of Catalyst on the Cyanoethylation of Secondary Amines
| Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Pyrrolidine | Y(NO₃)₃·6H₂O (10) | Methanol | 12 | 95 | [2] |
| Piperidine | Y(NO₃)₃·6H₂O (10) | Methanol | 12 | 98 | [2] |
| Morpholine | Y(NO₃)₃·6H₂O (10) | Methanol | 12 | 98 | [2] |
| N-Methylaniline | Y(NO₃)₃·6H₂O (10) | Methanol | 18 | 85 | [2] |
Note: Data for azepane was not explicitly available in the cited source, but the results for similar cyclic secondary amines provide a strong indication of expected reactivity.
Table 2: General Reaction Conditions for Aza-Michael Addition to Acrylonitrile
| Parameter | Recommended Conditions | Rationale |
| Temperature | 25-80 °C | Balances reaction rate with the risk of acrylonitrile polymerization. |
| Solvent | Methanol, Ethanol, Acetonitrile, or neat (solvent-free) | Protic solvents can facilitate the reaction. Solvent-free conditions can be more environmentally friendly and lead to faster reactions. |
| Catalyst | Basic (e.g., KOH, NaOMe) or Lewis Acidic (e.g., Y(NO₃)₃·6H₂O) | Basic catalysts are common for cyanoethylation. Lewis acids can also effectively promote the reaction.[2] |
| Stoichiometry | 1:1 to 1:1.2 (Amine:Acrylonitrile) | A slight excess of acrylonitrile can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
Azepane
-
Acrylonitrile
-
Catalyst (e.g., Potassium Hydroxide or Yttrium Nitrate)
-
Anhydrous Solvent (e.g., Methanol or Ethanol)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (1.0 eq) and the anhydrous solvent.
-
Add the catalyst (e.g., 0.1 eq of KOH or 0.1 eq of Y(NO₃)₃·6H₂O).[2]
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add acrylonitrile (1.1 eq) to the mixture dropwise over 15-30 minutes. An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate, with 1% triethylamine added to the eluent system).
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in the synthesis.
References
Technical Support Center: Troubleshooting Guide for Nitrile Group Reductions
Welcome to the Technical Support Center for nitrile group reductions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the reduction of nitriles to primary amines or aldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My nitrile reduction is resulting in a low yield or no reaction. What are the common causes and solutions?
Low or no conversion in a nitrile reduction can be attributed to several factors, from reagent quality to reaction conditions.
-
Inactive Reducing Agent or Catalyst:
-
Metal Hydrides (e.g., LiAlH₄): Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Ensure you are using a fresh bottle or a properly stored, anhydrous reagent. The solvent (typically THF or diethyl ether) must be strictly anhydrous.
-
Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C): Catalysts can lose activity over time or due to improper storage. Use a fresh batch of catalyst or one that has been stored under the recommended conditions (e.g., Raney® Nickel is often stored as a slurry in water). For catalytic hydrogenations, ensure the hydrogen gas is of high purity and that the system is properly purged to remove any air.
-
-
Insufficient Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature and observing low conversion, consider carefully increasing the temperature.
-
Steric Hindrance: Nitriles with bulky substituents near the cyano group can be sterically hindered, making it difficult for the reducing agent to access the reaction site. In such cases, a more potent reducing agent or harsher reaction conditions (higher temperature or pressure) may be necessary.[1]
-
Inadequate Stirring: In heterogeneous reactions, such as those using Raney® Nickel, efficient stirring is crucial to ensure proper contact between the substrate, catalyst, and hydrogen.
Troubleshooting Flowchart for Low/No Conversion
Caption: Troubleshooting logic for low or no conversion in nitrile reductions.
2. I am observing the formation of secondary and tertiary amines as byproducts. How can I improve the selectivity for the primary amine?
The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, particularly during catalytic hydrogenation.[2][3] This occurs when the initially formed primary amine reacts with the intermediate imine.
-
Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation of the primary amine with the imine intermediate.[2]
-
Use of Acidic Conditions: In some cases, adding a small amount of acid can protonate the primary amine, reducing its nucleophilicity and preventing it from reacting with the imine intermediate.
-
Choice of Catalyst: The choice of catalyst can significantly influence the selectivity. For instance, Raney® Cobalt has been reported to show high selectivity for primary amines.[4]
-
In Situ Protection: A common strategy is to perform the reduction in the presence of an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O), which traps the primary amine as a carbamate as it is formed.[5]
3. My goal is to obtain an aldehyde from the nitrile, but I am getting the primary amine instead. How can I achieve partial reduction?
Over-reduction to the primary amine is a common issue when the goal is an aldehyde. The key is to use a less reactive or sterically hindered reducing agent and carefully control the reaction conditions.
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is the reagent of choice for the partial reduction of nitriles to aldehydes.[6][7][8][9] It is a bulky reducing agent that typically delivers only one hydride equivalent at low temperatures.
-
Low Temperature: It is crucial to maintain a low temperature (typically -78 °C) during the addition of DIBAL-H and for a period afterward to prevent over-reduction.[6][8]
-
Stephen Aldehyde Synthesis: This classical method involves the use of tin(II) chloride and hydrochloric acid to form an aldiminium salt, which is then hydrolyzed to the aldehyde.[3]
4. How do I choose the right reducing agent for my specific nitrile?
The choice of reducing agent depends on the desired product (primary amine or aldehyde) and the presence of other functional groups in the molecule.
-
For Primary Amines:
-
LiAlH₄: A powerful and versatile reducing agent suitable for a wide range of nitriles. However, it is not very chemoselective and will reduce many other functional groups.[10]
-
Catalytic Hydrogenation (Raney® Ni, Pd/C, PtO₂): A cost-effective and scalable method, particularly for industrial applications. The selectivity can be an issue, but can often be controlled by additives like ammonia.[2][11]
-
Borane Complexes (BH₃·THF, BH₃·SMe₂): These are good alternatives to LiAlH₄ and can sometimes offer better chemoselectivity.[2]
-
Sodium Borohydride with a Transition Metal Catalyst (e.g., NiCl₂, CoCl₂): A milder alternative to LiAlH₄, offering good yields and chemoselectivity.[5][12]
-
-
For Aldehydes:
Data Presentation: Comparison of Common Nitrile Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features & Potential Issues |
| Metal Hydride Reduction | LiAlH₄ | THF, Diethyl Ether | 0 to RT | 2 - 6 | 70 - 95 | Powerful, not chemoselective, requires anhydrous conditions.[10] |
| NaBH₄ / NiCl₂ | Methanol, Ethanol | Room Temperature | 0.5 - 2 | 80 - 95 | Milder than LiAlH₄, good for many functional groups.[12] | |
| BH₃·THF | THF | Reflux | 2 - 8 | 75 - 90 | Good alternative to LiAlH₄, can be more selective.[2] | |
| Catalytic Hydrogenation | Raney® Ni / H₂ | Methanol, Ethanol | 25 - 100 | 2 - 24 | 70 - 95 | Cost-effective, scalable, risk of secondary/tertiary amine formation.[2] |
| Pd/C / H₂ | Methanol, Ethanol | 25 - 80 | 4 - 24 | 60 - 90 | Similar to Raney® Ni, may require higher pressure.[2] | |
| Partial Reduction | DIBAL-H | Toluene, DCM, Hexane | -78 | 1 - 4 | 60 - 85 | Selective for aldehydes, requires strict temperature control.[6][7][8] |
Experimental Protocols
Protocol 1: Reduction of a Nitrile to a Primary Amine using LiAlH₄
Workflow Diagram
Caption: Experimental workflow for LiAlH₄ reduction of a nitrile.
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile (1.0 equivalent) in anhydrous THF dropwise.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine.
-
Purify the product by distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation of a Nitrile to a Primary Amine using Raney® Nickel
Workflow Diagram
Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.
Procedure:
-
In a high-pressure hydrogenation vessel, combine the nitrile (1.0 equivalent), a suitable solvent such as ethanol or methanol, and Raney® Nickel (typically 5-10 wt% of the nitrile). To suppress secondary amine formation, aqueous ammonia can be added.[2]
-
Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi) and begin vigorous stirring.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction by observing the hydrogen uptake.
-
After the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by distillation or crystallization.
Protocol 3: Partial Reduction of a Nitrile to an Aldehyde using DIBAL-H
Workflow Diagram
Caption: Experimental workflow for DIBAL-H reduction of a nitrile.
Procedure:
-
Dissolve the nitrile (1.0 equivalent) in an anhydrous solvent such as toluene, dichloromethane (DCM), or hexane in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0-1.2 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.[6]
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and perform an aqueous workup by adding a saturated solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature [designer-drug.com]
stability issues of 3-(Azepan-1-yl)propanenitrile in solution
Technical Support Center: 3-(Azepan-1-yl)propanenitrile
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could affect the stability of this compound in solution?
Based on its structure, the stability of this compound can be influenced by several factors:
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis of the nitrile group.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light may induce photodegradation.
-
Oxidizing Agents: The tertiary amine of the azepane ring is susceptible to oxidation.
-
Solvent: The choice of solvent can influence degradation rates. Protic solvents, especially water, can participate in hydrolysis.[2]
Q2: What are the likely degradation pathways for this compound?
The most probable degradation pathways for this compound include:
-
Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can hydrolyze under acidic or basic conditions to first form an amide (3-(Azepan-1-yl)propanamide) and subsequently a carboxylic acid (3-(Azepan-1-yl)propanoic acid).[1][3][4]
-
Oxidation of the Tertiary Amine: The tertiary amine in the azepane ring can be oxidized to form an N-oxide.
Q3: How should I properly store solutions of this compound?
To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (refrigerated at 2-8°C for short-term storage, or frozen at -20°C or -80°C for long-term storage).
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q4: I am observing a loss of potency of my compound in my biological assay. What could be the cause?
A loss of potency could be due to the degradation of this compound in the assay medium.[5] Consider the following:
-
Assay Buffer pH: The pH of your buffer could be promoting hydrolysis.
-
Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to degradation.
-
Buffer Components: Some buffer components may react with the compound.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the chromatogram of my sample over time.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound and its solutions are stored as recommended (cool, dark, tightly sealed).
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[5]
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of the aged sample to a freshly prepared sample to confirm the appearance of new peaks.
-
Issue 2: Inconsistent results in bioassays.
-
Possible Cause: Instability of the compound in the assay buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Stability: Prepare a fresh stock solution and compare its performance to the older stock. Analyze both by HPLC to check for degradation products.[5]
-
Assess Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to monitor for degradation.[5]
-
Control pH and Temperature: Ensure the pH and temperature of the assay medium are within a stable range for the compound.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for investigating the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[5]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.[5]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.[5]
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at a specified temperature (e.g., 60°C).[5]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Incubation: Incubate the solutions under the specified conditions.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[5]
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Data Presentation
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 | 60 | 15% | 3-(Azepan-1-yl)propanoic acid |
| 0.1 M NaOH | 24 | 60 | 25% | 3-(Azepan-1-yl)propanamide, 3-(Azepan-1-yl)propanoic acid |
| 3% H₂O₂ | 24 | 25 | 10% | This compound N-oxide |
| Heat | 24 | 80 | 5% | Undetermined |
| Light (UV) | 24 | 25 | 8% | Undetermined |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates and products should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Synthesis of Azepane-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azepane-containing compounds and improving reaction yields.
I. Buchwald-Hartwig Amination for Azepane Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, frequently employed in the synthesis of N-aryl azepanes.[1][2] Achieving high yields can be challenging and is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Buchwald-Hartwig amination reaction for azepane synthesis?
A1: A typical Buchwald-Hartwig amination involves an aryl halide or triflate, an amine (in this case, an azepane precursor), a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.[1] The choice of each component is crucial for the reaction's success.[3]
Q2: Why is the choice of ligand so critical for the yield?
A2: The ligand stabilizes the palladium catalyst and influences its reactivity.[5] Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often used to enhance the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle, thereby improving the reaction efficiency and yield.[5]
Q3: What is the role of the base in this reaction?
A3: The base is required to deprotonate the amine, forming the corresponding amide, which then participates in the catalytic cycle.[5] The strength and steric bulk of the base can significantly impact the reaction rate and the prevalence of side reactions. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).[3][4]
Troubleshooting Guide
Q4: I am observing low to no conversion of my starting materials. What are the likely causes and solutions?
A4: Low conversion can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may have decomposed. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) as palladium(0) species are sensitive to oxygen.
-
Inappropriate Ligand/Base Combination: The chosen ligand and base may not be optimal for your specific substrates. It is advisable to screen a variety of ligands and bases.[4]
-
Insufficient Temperature: The reaction may require higher temperatures to proceed efficiently. Consider increasing the reaction temperature, while monitoring for potential decomposition of starting materials or products.
Q5: My reaction is producing a significant amount of hydrodehalogenation byproduct. How can I minimize this?
A5: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. This can be minimized by:
-
Optimizing the Ligand: Some ligands are more prone to promoting this side reaction. Experimenting with different phosphine ligands can be beneficial.
-
Adjusting the Base: A very strong or sterically hindered base might favor hydrodehalogenation. A careful screening of bases can help identify one that promotes the desired amination.
Q6: The purification of my N-aryl azepane is difficult due to persistent impurities. What are some common impurities and how can I avoid them?
A6: Common impurities include unreacted starting materials, byproducts from side reactions, and residual catalyst. To improve purity:
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent and to avoid prolonged reaction times which can lead to byproduct formation.
-
Work-up Procedure: A thorough aqueous work-up can help remove some inorganic salts and polar impurities.
-
Purification Technique: Column chromatography is often necessary for purification. Experiment with different solvent systems to achieve optimal separation.
Quantitative Data
The following table summarizes the effect of different reaction conditions on the yield of a representative Buchwald-Hartwig amination reaction to form an N-aryl azepane derivative.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | RuPhos (7) | NaOtBu (1.2) | Toluene | 110 | >67 | [6] |
| Pd(PtBu₃)₂ (5.0) | - | K₂CO₃ (2.0) | DMF | 100 | 75 | [4] |
| t-BuXPhos Palladacycle (2.0) | - | DBU (1.5) | t-AmOH | 100 | High Conversion | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv.), azepane precursor (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and phosphine ligand (e.g., RuPhos, 7 mol%) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) and the base (e.g., NaOtBu, 1.2 equiv.).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization
References
Technical Support Center: Work-up Procedures for Reactions Involving 3-(Azepan-1-yl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Azepan-1-yl)propanenitrile. The information is designed to address specific issues that may be encountered during the work-up and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (e.g., azepane, acrylonitrile, or other cyanoethylating agents), polymeric byproducts from the polymerization of acrylonitrile, and hydrolysis products.[1][2] The nitrile group in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[2][3][4]
Q2: How can I minimize the formation of polyacrylonitrile during the reaction?
A2: Uncontrolled polymerization of acrylonitrile is a frequent side reaction that can significantly lower the yield and complicate purification.[1] To minimize this, consider the following strategies:
-
Temperature Control: Cyanoethylation reactions are often exothermic.[5] It is crucial to maintain a low reaction temperature (e.g., 0-10 °C) during the addition of acrylonitrile.[1]
-
Slow Addition: Add acrylonitrile dropwise with vigorous stirring to prevent localized high concentrations and to effectively dissipate heat.[1]
-
Inhibitors: Consider adding a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to the acrylonitrile before starting the reaction.[1]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[3] For long-term storage, refrigeration may be appropriate, depending on the compound's thermal stability.[3]
Q4: My product appears to be an oil, but I was expecting a solid. What could be the reason?
A4: While the related compound 3-oxo-3-(piperidin-1-yl)propanenitrile is a colorless crystalline solid, the physical state of this compound is not widely published.[2] The presence of impurities, residual solvent, or water can prevent crystallization. It is also possible that the product is a low-melting solid or an oil at room temperature. Purification by column chromatography may be necessary to obtain a pure product, which may then crystallize upon standing or with appropriate trituration.[2][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Isolated Product | Incomplete reaction. | Monitor the reaction by TLC or GC to ensure it has gone to completion.[2] Consider optimizing reaction time and temperature.[2] |
| Product loss during work-up. | This compound may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.[7] | |
| Formation of side products. | Use anhydrous solvents and reagents to minimize hydrolysis.[2][8] Control the reaction temperature to reduce the rate of side reactions. | |
| Difficult-to-Remove Emulsion During Extraction | Formation of a stable emulsion between the organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be effective. |
| Product Contaminated with a High Molecular Weight Impurity | Formation of soluble polyacrylonitrile. | Dissolve the crude product in a suitable solvent in which the desired product is soluble but the polymer is not. Add a non-solvent for the polymer to precipitate it out.[1] |
| TLC of the Reaction Mixture Changes After Acidic or Basic Work-up | The product may be unstable to the pH conditions of the work-up. | Test the stability of your product by taking a small aliquot of the reaction mixture and treating it with the acidic or basic solution you plan to use in the work-up.[7] If degradation is observed, use a milder work-up, such as quenching with a saturated ammonium chloride solution or a dilute bicarbonate solution.[6][8] |
Experimental Protocols
General Work-up Procedure for a Cyanoethylation Reaction to Synthesize this compound
This protocol assumes the reaction has been monitored and has gone to completion.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. This is a mild quenching agent suitable for compounds that may be sensitive to strong acids or bases.[6]
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Visualizations
References
Technical Support Center: Degradation Pathways of Aliphatic Nitriles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the degradation of aliphatic nitriles.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for aliphatic nitrile degradation?
A1: The microbial metabolism of aliphatic nitriles primarily proceeds through two distinct enzymatic pathways:
-
Nitrilase-mediated pathway: Nitrilases (EC 3.5.5.1) directly hydrolyze the nitrile (R-C≡N) to the corresponding carboxylic acid (R-COOH) and ammonia (NH₃) in a single step.[1][2] This pathway does not typically produce an amide intermediate.[3]
-
Nitrile hydratase/amidase pathway: This is a two-step process. First, a nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to its corresponding amide (R-CONH₂).[4][5] Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid and ammonia.[2][4]
Q2: My reaction is producing the carboxylic acid, but I want to isolate the amide. What should I do?
A2: Isolating the amide intermediate can be challenging because the conditions for nitrile hydrolysis can also promote amide hydrolysis.[6] To favor amide production, consider the following:
-
Use a Nitrile Hydratase: Employ an enzymatic system that is rich in nitrile hydratase but has low or no amidase activity. Some organisms naturally have this characteristic, or you can use purified nitrile hydratase.
-
Control Reaction Conditions: For nitrilases that can sometimes produce amides, lower temperatures and a slightly increased pH (around 7.0-8.0) may favor amide formation.[3]
-
Amidase Inhibitors: The use of an amidase inhibitor can help to halt the reaction at the amide stage.[7]
-
Milder Chemical Hydrolysis: Under non-enzymatic conditions, using milder basic conditions (e.g., NaOH or KOH at lower temperatures) or controlled acidic hydrolysis (e.g., HCl at 40°C) can sometimes favor amide formation.[6] The use of alkaline hydrogen peroxide is also an effective method for selective conversion to the amide.[8]
Q3: What are the typical optimal pH and temperature ranges for nitrilases and nitrile hydratases?
A3: The optimal conditions are enzyme-specific. However, general ranges are:
-
Nitrilases: Most bacterial and fungal nitrilases have an optimal pH range between 7.0 and 8.0 and an optimal temperature range between 30°C and 50°C.[3] However, some nitrilases can be active in more acidic or alkaline conditions and at much higher temperatures.[9]
-
Nitrile Hydratases: These enzymes also typically have an optimal pH between 7.0 and 8.0.[10] However, their stability can be a concern, with many being unstable at temperatures above 20-30°C.[11] Thermostable nitrile hydratases from thermophilic organisms are also known.
Q4: Can I use whole-cell biocatalysts for nitrile degradation?
A4: Yes, using whole cells of microorganisms like Rhodococcus rhodochrous is a common and effective approach.[12][13] This method can be cost-effective as it avoids enzyme purification. However, be aware that whole cells may contain both nitrile hydratase and amidase, which can lead to the formation of the carboxylic acid as the final product.[12]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Incorrect pH or temperature: The reaction conditions are outside the optimal range for the enzyme. | Optimize the pH and temperature of the reaction based on the specific enzyme's characteristics. Refer to the data tables below for typical ranges. |
| Enzyme instability: The enzyme may have degraded due to improper storage or harsh reaction conditions. | Store enzymes at the recommended temperature (typically -20°C for powders and 4°C for solutions for short-term use). Avoid repeated freeze-thaw cycles. For nitrile hydratases, be particularly mindful of their temperature sensitivity.[11] | |
| Presence of inhibitors: Metal ions (e.g., Ag⁺, Cu²⁺, Hg²⁺) or other compounds in the reaction mixture may be inhibiting the enzyme. | Refer to the table on the effect of metal ions. Consider adding a chelating agent like EDTA if metal ion contamination is suspected, although its effect can vary.[9] | |
| Substrate inhibition: High concentrations of the nitrile substrate can inhibit the enzyme.[14] | Perform the reaction with a lower initial substrate concentration or use a fed-batch approach to maintain a low substrate concentration. | |
| Incomplete substrate conversion | Product inhibition: The accumulation of the amide or carboxylic acid product may be inhibiting the enzyme. | If possible, remove the product as it is formed. For whole-cell systems, the organism may further metabolize the products. |
| Poor substrate solubility: The aliphatic nitrile may not be sufficiently soluble in the aqueous reaction medium. | Add a small amount of a water-miscible organic co-solvent (e.g., DMSO, methanol), but be aware that high concentrations can denature the enzyme. Test the enzyme's tolerance to the chosen solvent beforehand. | |
| Difficulty reproducing results | Variability in enzyme preparation: Different batches of enzyme may have different activities. | Always determine the specific activity of each new batch of enzyme before use. |
| Inconsistent reaction setup: Minor variations in pH, temperature, or substrate/enzyme concentrations can affect the outcome. | Ensure accurate and consistent preparation of all reaction components. Use calibrated equipment. | |
| Formation of unexpected byproducts | Contamination of enzyme or reagents: The enzyme preparation or reagents may be contaminated with other enzymes or chemicals. | Use high-purity reagents and purified enzymes if possible. Run blank reactions to check for contamination. |
| Spontaneous chemical reactions: The substrate or product may be unstable under the reaction conditions, leading to non-enzymatic side reactions. | Analyze the stability of the substrate and product under the reaction conditions without the enzyme. |
Quantitative Data
Table 1: Kinetic Parameters of Selected Nitrilases and Nitrile Hydratases for Aliphatic Nitriles
| Enzyme | Source Organism | Substrate | K_m (mM) | V_max or k_cat | Reference |
| Nitrilase | Rhodococcus rhodochrous K22 | Acrylonitrile | 1.14 | - | [15] |
| Nitrilase | Rhodococcus rhodochrous K22 | Crotononitrile | 18.9 | - | [15] |
| Nitrile Hydratase | Rhodococcus erythropolis N771 | Methacrylonitrile | 6 ± 1 | 4.0 ± 0.2 s⁻¹ | [16] |
| Nitrile Hydratase | Arthrobacter sp. J-1 | Acetonitrile | 5.78 | - | [17] |
| Nitrile Hydratase | Pseudonocardia thermophila JCM 3095 | 3-Cyanopyridine | 27.9 | 84.0 U/mg | [18] |
Note: The table provides a selection of available data. Kinetic parameters are highly dependent on the specific reaction conditions.
Table 2: Optimal Conditions for Selected Nitrile-Degrading Enzymes
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Nitrilase | Pseudomonas aeruginosa RZ44 | 7.0 | 40 | [19] |
| Nitrilase | Pseudomonas sp. UW4 | 6.0 | 50 | [10] |
| Nitrilase | Paraburkholderia graminis (rPgNIT2) | 7.0 | 45 | [20] |
| Nitrile Hydratase | Pseudomonas sp. UW4 | 7.5 | 4 | [10] |
| Nitrile Hydratase | Rhodococcus rhodochrous NCIMB 11216 | 6.5 | 30 | [12] |
Table 3: Effect of Metal Ions (1 mM) on Nitrilase Activity from Pseudomonas aeruginosa RZ44
| Metal Ion/Compound | Relative Activity (%) |
| None (Control) | 100 |
| Mg²⁺ | 110 |
| Fe²⁺ | 105 |
| Mn²⁺ | 40 |
| Cu²⁺ | 40 |
| Co²⁺ | 0 |
| Ca²⁺ | 0 |
Data adapted from Reference[11].
Experimental Protocols
Protocol 1: Nitrilase Activity Assay
This protocol is a general method for determining nitrilase activity by measuring the amount of ammonia released.
Materials:
-
Purified nitrilase or whole cells expressing nitrilase
-
Aliphatic nitrile substrate (e.g., acetonitrile, acrylonitrile)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Reagents for ammonia quantification (e.g., Nessler's reagent or a glutamate dehydrogenase-coupled assay)
-
Microcentrifuge tubes or 96-well plates
-
Incubator/shaker
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and the desired concentration of the aliphatic nitrile substrate (e.g., 10 mM).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
-
Enzyme Addition:
-
Start the reaction by adding a known amount of the enzyme solution or cell suspension to the reaction mixture. The final reaction volume can be adjusted as needed (e.g., 1 mL).
-
-
Incubation:
-
Incubate the reaction at the optimal temperature with shaking for a defined period (e.g., 10-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent (e.g., 1 M HCl) or by heat inactivation (e.g., boiling for 5 minutes). For whole cells, pellet the cells by centrifugation.
-
-
Ammonia Quantification:
-
Measure the concentration of ammonia in the supernatant using a suitable method. For example, using the Berthelot (indophenol) reaction, which can be measured colorimetrically.
-
-
Calculation of Activity:
-
Calculate the specific activity of the nitrilase in units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the specified conditions.
-
Protocol 2: Analysis of Aliphatic Nitrile Degradation by HPLC
This protocol outlines a general reverse-phase HPLC method for monitoring the degradation of an aliphatic nitrile and the formation of its corresponding amide and carboxylic acid.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid or formic acid, to improve peak shape). The gradient or isocratic conditions will need to be optimized for the specific analytes.
-
Standards of the aliphatic nitrile, corresponding amide, and carboxylic acid
-
Reaction samples
Procedure:
-
Sample Preparation:
-
Take aliquots from the enzymatic reaction at different time points.
-
Stop the reaction (e.g., by adding acetonitrile or an acid).
-
Centrifuge the samples to remove any precipitated protein or cell debris.
-
Dilute the supernatant with the mobile phase if necessary.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the HPLC method with the optimized mobile phase composition and flow rate.
-
Detect the compounds using a UV detector at a suitable wavelength (e.g., 205-220 nm for compounds without a strong chromophore).
-
-
Data Analysis:
-
Identify the peaks corresponding to the nitrile, amide, and carboxylic acid by comparing their retention times with those of the standards.
-
Quantify the concentration of each compound by creating a calibration curve with the standards.
-
Protocol 3: Analysis of Volatile Aliphatic Nitriles by Gas Chromatography (GC)
This protocol is suitable for the analysis of volatile aliphatic nitriles like acetonitrile and acrylonitrile.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD)
-
Capillary column suitable for polar compounds (e.g., a wax-type column)
-
Carrier gas (e.g., helium, nitrogen)
-
Standards of the aliphatic nitrile and its degradation products
-
Reaction samples
Procedure:
-
Sample Preparation:
-
Take aliquots from the reaction mixture.
-
If necessary, perform a liquid-liquid extraction to transfer the analytes into a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether).
-
Dry the organic extract (e.g., with anhydrous sodium sulfate).
-
-
GC Analysis:
-
Set the GC oven temperature program, injector temperature, and detector temperature. These will need to be optimized for the specific analytes.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
-
Data Analysis:
-
Identify the peaks based on the retention times of the standards.
-
Quantify the analytes by using an internal or external standard method.
-
Visualizations
Caption: Enzymatic degradation pathways of aliphatic nitriles.
Caption: Troubleshooting workflow for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchspace.csir.co.za [researchspace.csir.co.za]
- 8. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Characterization of a Nitrilase and a Nitrile Hydratase from Pseudomonas sp. Strain UW4 That Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (Open Access) Inhibition kinetics of nitrile-hydratase in Brevibacterium sp. R 312 strain (1988) | M. Maestracci | 4 Citations [scispace.com]
- 15. Purification and characterization of a novel nitrilase of Rhodococcus rhodochrous K22 that acts on aliphatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of an Active Site-bound Nitrile Hydratase Intermediate through Single Turnover Stopped-flow Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 3-(Azepan-1-yl)propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-(Azepan-1-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage. They are broadly classified as:
-
Organic Impurities: These can be starting materials, by-products, intermediates from the synthesis process, or degradation products.[1] For instance, a likely synthesis involves the reaction of azepane with a suitable cyano-containing starting material.[2]
-
Inorganic Impurities: These may include reagents, catalysts, and salts from the manufacturing process.[1]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which contains a tertiary amine and a nitrile group, the following degradation pathways are plausible:
-
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid (3-(Azepan-1-yl)propanoic acid) or amide (3-(Azepan-1-yl)propanamide).[3][4]
-
Oxidation: The tertiary amine in the azepane ring is susceptible to oxidation, which can lead to the formation of N-oxides.
-
Thermal Degradation: High temperatures during synthesis or storage can lead to decomposition. For nitriles, this can sometimes involve cyclization or other complex reactions.[5]
Q3: Which analytical techniques are most suitable for detecting impurities in this compound?
A3: The most common and effective techniques for impurity profiling of pharmaceutical compounds like this compound are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (LC-MS) detection is the gold standard for separating and quantifying non-volatile organic impurities.[1]
-
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and certain synthesis by-products.[1]
-
Mass Spectrometry (MS): Provides molecular weight and structural information, which is crucial for identifying unknown impurities.[1]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the basic azepane nitrogen and acidic silanols on the column packing.[6] | - Use a mobile phase with a higher buffer concentration or a competing amine (e.g., triethylamine).- Operate at a lower pH (e.g., <3) to ensure the analyte is fully protonated.[6]- Employ a column with end-capping or a base-deactivated stationary phase. |
| Poor Resolution | Inadequate separation of the main peak from impurity peaks. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH).- Switch to a gradient elution method.[6]- Try a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Ghost Peaks | Contamination in the mobile phase, injector, or carryover from previous injections. | - Use fresh, HPLC-grade solvents.[7]- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent run to confirm carryover. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.[8]- Leaks in the system.[8] | - Degas the mobile phase thoroughly.[8]- Flush the system and detector cell with a strong solvent like isopropanol.- Inspect all fittings for leaks. |
GC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing for the Main Analyte | Adsorption of the basic amine group onto active sites in the injector or column.[9] | - Use a deactivated inlet liner.- Employ a base-deactivated column specifically designed for amine analysis (e.g., with a polyethylene glycol or modified stationary phase).[9] |
| Poor Peak Shape for Volatile Impurities | Inappropriate injection temperature or flow rate. | - Optimize the injector temperature to ensure complete vaporization without degradation.- Adjust the carrier gas flow rate for optimal efficiency. |
| Co-elution of Impurities | The column is not providing adequate separation. | - Modify the temperature program (e.g., slower ramp rate).- Use a column with a different stationary phase to alter selectivity.[10] |
Quantitative Data Summary
The following table provides representative performance characteristics for analytical methods that could be adapted for the analysis of impurities in this compound. Note: This data is based on the analysis of structurally similar compounds and should be considered as a starting point for method validation.
| Analytical Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Non-volatile organic impurities | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL |
| GC-MS | Volatile organic impurities | 0.001 - 0.002 g/L[11] | 0.003 - 0.005 g/L[11] |
| LC-MS/MS | Trace level genotoxic impurities | 0.5 - 5 pg/mg[12] | 1 - 10 pg/mg[12] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This protocol provides a general method for the separation of this compound from its potential non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is designed to detect residual solvents and other volatile impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dimethyl sulfoxide) to a final concentration of 50 mg/mL.
2. Chromatographic Conditions:
-
GC-MS System: A standard GC system with a mass selective detector.
-
Column: A capillary column suitable for amine analysis, such as a CP-Sil 13 CB or equivalent (e.g., 50 m x 0.32 mm, 1.2 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.[10]
-
Hold at 250 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 35-400 amu.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. agilent.com [agilent.com]
- 11. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-(Azepan-1-yl)propanenitrile and Its Piperidine Analogs in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's physicochemical properties, target engagement, and pharmacokinetic profile. Among the saturated nitrogen heterocycles, piperidine is a ubiquitous and well-validated scaffold found in numerous approved drugs.[1][2] Its seven-membered homolog, azepane, represents a less common but increasingly interesting alternative that offers distinct conformational flexibility and chemical space.[1][3]
This guide provides an objective comparison between 3-(azepan-1-yl)propanenitrile and its piperidine analog, 3-(piperidin-1-yl)propanenitrile, focusing on their synthesis, properties, and the strategic implications of choosing one scaffold over the other in drug design and development.
Physicochemical Properties: A Tale of Two Rings
The addition of a single methylene unit in the azepane ring compared to the piperidine ring introduces significant, albeit subtle, changes in key physicochemical properties. These differences can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Azepane Scaffold | Piperidine Scaffold | References |
| Molecular Formula | C₇H₁₅N | C₅H₁₁N | [1] |
| Molecular Weight ( g/mol ) | 113.20 | 85.15 | [1] |
| pKa | ~11.1 | ~11.22 | [1] |
| logP (Lipophilicity) | 1.87 | 0.84 | [1] |
| Hydrogen Bond Acceptors | 1 | 1 | [1] |
| Hydrogen Bond Donors | 1 | 1 | [1] |
| Conformational Flexibility | High (multiple low-energy conformations) | Low (predominantly stable chair conformation) | [1] |
The most notable distinctions are the higher molecular weight and significantly increased lipophilicity (logP) of the azepane scaffold.[1] While higher lipophilicity can improve membrane permeability, it may also lead to increased non-specific binding and metabolism by cytochrome P450 enzymes.[1] The most critical differentiator is conformational flexibility; the azepane ring's greater freedom allows for more adaptable binding to biological targets compared to the rigid chair conformation of piperidine.[1]
Synthesis and Reactivity
Both this compound and 3-(piperidin-1-yl)propanenitrile are commonly synthesized via a Michael addition reaction. This involves the conjugate addition of the secondary amine (azepane or piperidine) to an α,β-unsaturated nitrile, typically acrylonitrile.[4] This method is efficient for producing β-aminonitriles.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of Michael addition for the synthesis of β-aminonitriles.
Materials:
-
Azepane (1.0 eq)
-
Acrylonitrile (1.0-1.2 eq)
-
Ethanol (optional, as solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 eq) in ethanol (if used). For a solvent-free reaction, add the azepane directly to the flask.
-
Cool the flask in an ice bath.
-
Slowly add acrylonitrile (1.0-1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction can be gently heated (40-50°C) to ensure completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess acrylonitrile.
-
Dissolve the residue in dichloromethane and wash with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Synthesis of 3-(Piperidin-1-yl)propanenitrile
The synthesis of the piperidine analog follows a nearly identical procedure to its azepane counterpart.
Materials:
-
Piperidine (1.0 eq)
-
Acrylonitrile (1.0-1.2 eq)
-
Other reagents and solvents as listed for the azepane synthesis.
Procedure:
-
Follow the same steps as outlined for the synthesis of this compound, substituting piperidine for azepane.
-
The reaction conditions and workup procedure are directly comparable. Purification by vacuum distillation typically yields 3-(piperidin-1-yl)propanenitrile as a colorless oil.[5]
Comparative Performance in Drug Discovery
The choice between an azepane and a piperidine scaffold is a strategic decision in drug design.
-
Piperidine: As a "go-to" scaffold, piperidine is well-represented in marketed drugs, indicating its favorable ADME properties and synthetic accessibility.[1][2] Its rigid conformation provides a predictable structure for computational modeling and structure-activity relationship (SAR) studies. This rigidity can be advantageous for optimizing binding to well-defined pockets.[2]
-
Azepane: The azepane ring is less prevalent in approved drugs but offers opportunities for novelty and accessing new chemical space.[1] Its higher conformational flexibility can be a double-edged sword. It may allow a molecule to adopt an optimal conformation for binding to a flexible target or a shallow binding groove, potentially increasing potency.[1] However, this flexibility can also come with an entropic penalty upon binding and may lead to less predictable SAR. Azepane-containing compounds have shown promise in various therapeutic areas, including as histamine H3 receptor ligands and potential treatments for cancer and Alzheimer's disease.[6][7]
Biological Investigation Workflow
For a novel compound like this compound, a systematic approach is required to uncover its biological potential. The following workflow outlines a logical progression for investigation.
Conclusion
Both this compound and its piperidine analog are readily accessible synthetic building blocks. The choice between them hinges on the specific goals of a research program.
-
The piperidine scaffold offers a lower-risk, well-trodden path, benefiting from a vast historical database of successful drugs and predictable structural behavior.
-
The azepane scaffold provides an opportunity for innovation, with the potential to achieve improved target binding through its conformational flexibility. However, this comes with increased physicochemical complexity (higher lipophilicity) and less predictable SAR, requiring careful optimization.
Ultimately, the decision to employ an azepane or piperidine core should be data-driven, considering the nature of the biological target, the desired property profile, and the overall project strategy. While piperidine remains the workhorse of saturated heterocycles in drug discovery, the unique properties of azepane merit its consideration as a valuable tool for accessing novel and potent therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. 3-Piperidin-1-yl-propionitrile | 3088-41-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
comparing yields of different 3-(Azepan-1-yl)propanenitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 3-(Azepan-1-yl)propanenitrile, a valuable building block in medicinal chemistry. Due to a lack of direct comparative studies in published literature for this specific molecule, this guide leverages data from analogous reactions to provide insights into the expected yields and experimental considerations for two principal synthetic strategies: the Michael Addition of azepane to acrylonitrile and the Nucleophilic Substitution of 3-halopropanenitriles with azepane.
Introduction to Synthetic Pathways
The synthesis of this compound is most commonly approached via two distinct chemical transformations. The first is a Michael addition, where the secondary amine (azepane) acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The second approach is a classical nucleophilic substitution, where azepane displaces a halide from a 3-halopropanenitrile. The choice between these methods can depend on factors such as the availability and cost of starting materials, desired reaction conditions, and scalability.
Caption: Logical workflow of the two primary synthetic routes to this compound.
Comparison of Synthetic Methods
The following table summarizes the key aspects of the Michael addition and nucleophilic substitution routes. It is important to note that the yield data is based on analogous reactions and should be considered as an estimation for the synthesis of this compound.
| Feature | Michael Addition of Azepane to Acrylonitrile | Nucleophilic Substitution with 3-Halopropanenitrile |
| Starting Materials | Azepane, Acrylonitrile | Azepane, 3-Chloropropanenitrile or 3-Bromopropanenitrile |
| Typical Yields | Good to Excellent (Analogous reactions report 70-95%) | Moderate to Good (Analogous reactions report 60-85%) |
| Reaction Conditions | Often neat or in a protic solvent (e.g., ethanol), room temperature or gentle heating. Can be catalyzed by base or acid, or proceed without a catalyst. | Typically requires a base (e.g., K₂CO₃, Et₃N) and a polar aprotic solvent (e.g., acetonitrile, DMF). Heating is usually necessary. |
| Catalyst | Can be catalyst-free, or use a base (e.g., NaOH, KOtBu) or an acid catalyst. | A base is generally required to neutralize the hydrohalic acid byproduct. |
| Advantages | Atom economical, often milder reaction conditions, can be performed without a catalyst. | Utilizes readily available starting materials. |
| Disadvantages | Acrylonitrile is highly toxic and a potent lachrymator. Potential for polymerization of acrylonitrile. | Formation of a salt byproduct that needs to be removed. May require higher temperatures and longer reaction times. |
| Potential Side Products | Polymerization of acrylonitrile, formation of bis-adducts if a primary amine is present. | Quaternization of the product to form a quaternary ammonium salt if conditions are too harsh. |
Experimental Protocols
The following are representative experimental protocols for analogous reactions. These should be adapted and optimized for the specific synthesis of this compound.
Method 1: Michael Addition (Analogous Protocol)
This protocol is adapted from the general procedure for the aza-Michael addition of amines to acrylonitrile.
Materials:
-
Azepane
-
Acrylonitrile
-
Ethanol (optional, as solvent)
-
(Optional) Basic catalyst such as potassium carbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1 equivalent) in ethanol (if used).
-
Slowly add acrylonitrile (1.0-1.2 equivalents) to the stirred solution. The reaction can be exothermic, so controlled addition and cooling may be necessary.
-
If a catalyst is used, add a catalytic amount of potassium carbonate.
-
Stir the reaction mixture at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove the solvent (if used) under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Method 2: Nucleophilic Substitution (Analogous Protocol)
This protocol is based on the N-alkylation of secondary amines with haloalkanes.
Materials:
-
Azepane
-
3-Chloropropanenitrile
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another polar aprotic solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (1 equivalent), 3-chloropropanenitrile (1.0-1.1 equivalents), and potassium carbonate (1.5-2.0 equivalents).
-
Add a suitable volume of acetonitrile to form a stirrable slurry.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to afford this compound.
Concluding Remarks
Both the Michael addition and nucleophilic substitution pathways offer viable routes to this compound. The Michael addition appears to be the more atom-economical and potentially higher-yielding method, often proceeding under milder conditions. However, the choice of synthesis will ultimately depend on the specific requirements of the laboratory, including the availability of reagents, scale of the reaction, and safety considerations associated with the handling of acrylonitrile. For any scale-up, a thorough optimization of reaction conditions would be necessary to maximize the yield and purity of the final product.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3-(Azepan-1-yl)propanenitrile Analogues
For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the spectroscopic characteristics of 3-(azepan-1-yl)-3-oxopropanenitrile, a close analogue of 3-(azepan-1-yl)propanenitrile, with a structurally similar alternative, 3-(piperidin-1-yl)-3-oxopropanenitrile. The presented data, based on computational predictions, serves as a valuable benchmark for experimental validation.[1]
While direct experimental spectroscopic data for this compound is not widely available in the public domain, the analysis of its oxo-analogue provides significant insights into the expected spectral features.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(azepan-1-yl)-3-oxopropanenitrile and 3-(piperidin-1-yl)-3-oxopropanenitrile, facilitating a direct comparison for structural elucidation.[1]
Table 1: Predicted ¹H NMR Spectral Data [1]
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3-(Azepan-1-yl)-3-oxopropanenitrile | 3.45 | t | 2H | N-CH₂ (azepane ring) |
| 3.40 | s | 2H | CO-CH₂-CN | |
| 1.70 - 1.50 | m | 8H | -(CH₂)₄- (azepane ring) | |
| 3-(Piperidin-1-yl)-3-oxopropanenitrile | 3.50 | t | 4H | N-(CH₂)₂ (piperidine ring) |
| 3.42 | s | 2H | CO-CH₂-CN | |
| 1.65 - 1.50 | m | 6H | -(CH₂)₃- (piperidine ring) |
Table 2: Predicted ¹³C NMR Spectral Data [1]
| Compound | Chemical Shift (ppm) | Assignment |
| 3-(Azepan-1-yl)-3-oxopropanenitrile | 164.0 | C=O |
| 115.5 | CN | |
| 47.0, 46.5 | N-CH₂ (azepane ring) | |
| 28.5, 27.0, 26.0 | -(CH₂)₄- (azepane ring) | |
| 25.0 | CO-CH₂-CN | |
| 3-(Piperidin-1-yl)-3-oxopropanenitrile | 163.5 | C=O |
| 115.8 | CN | |
| 46.8, 43.5 | N-(CH₂)₂ (piperidine ring) | |
| 26.0, 25.5, 24.5 | -(CH₂)₃- (piperidine ring) | |
| 25.2 | CO-CH₂-CN |
Table 3: Predicted Key FT-IR Absorptions [1]
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 3-(Azepan-1-yl)-3-oxopropanenitrile | 2250 - 2230 | C≡N stretch |
| 1650 - 1630 | C=O stretch (amide) | |
| 2950 - 2850 | C-H stretch (alkane) | |
| 3-(Piperidin-1-yl)-3-oxopropanenitrile | 2255 - 2235 | C≡N stretch |
| 1655 - 1635 | C=O stretch (amide) | |
| 2960 - 2855 | C-H stretch (alkane) |
Table 4: Predicted Mass Spectrometry Data [1]
| Compound | Ionization Mode | Predicted m/z ([M+H]⁺) |
| 3-(Azepan-1-yl)-3-oxopropanenitrile | ESI | 167.12 |
| 3-(Piperidin-1-yl)-3-oxopropanenitrile | ESI | 153.10 |
Experimental Protocols
To ensure the generation of high-quality and reliable data for structural validation, the following standardized protocols for key analytical techniques are recommended.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.[1]
-
A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.[1]
-
Reference the spectrum to the solvent peak.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Apply a thin film of the compound between two salt plates (e.g., NaCl or KBr).[1]
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[1]
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.[1]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition:
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[1]
-
Data Acquisition:
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound using spectroscopic methods.
Caption: Logical workflow for spectroscopic structural confirmation.
References
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 3-(Azepan-1-yl)propanenitrile
Overview of Analytical Approaches
The selection of an appropriate analytical technique for purity determination is contingent on the physicochemical properties of the analyte and its potential impurities. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying components of a mixture.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. It is particularly well-suited for the analysis of polar compounds and can effectively separate a wide range of impurities.
-
Gas Chromatography (GC) is an excellent method for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical performance characteristics of proposed HPLC and GC methods for the purity analysis of 3-(Azepan-1-yl)propanenitrile.
Table 1: Comparison of HPLC and GC Method Performance
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Applicability | Non-volatile and thermally labile compounds. Ideal for polar analytes. | Volatile and thermally stable compounds. |
| Potential Impurities Detected | Starting materials, by-products, degradation products (e.g., hydrolyzed nitrile).[1][2] | Residual solvents, volatile starting materials, and volatile by-products.[3] |
| Advantages | - High resolution for non-volatile impurities.- Wide applicability.- Non-destructive. | - High sensitivity for volatile compounds.- Excellent for residual solvent analysis. |
| Limitations | - May require derivatization for compounds without a UV chromophore.- Lower resolution for highly volatile impurities. | - Not suitable for non-volatile or thermally labile compounds.- The analyte must be thermally stable. |
Table 2: Hypothetical Method Validation Parameters
| Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
Experimental Protocols
The following are detailed proposed methods for the purity analysis of this compound by HPLC and GC.
Proposed HPLC Method for Purity Analysis
This proposed reversed-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of polar organic compounds.[3]
2. Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Diluent: A mixture of acetonitrile and water (50:50 v/v).
3. Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution is often employed to ensure the separation of compounds with different polarities. A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 210 nm, as nitrile groups have weak UV absorbance at low wavelengths.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Proposed GC Method for Purity and Volatile Impurity Analysis
This proposed GC method is suitable for the analysis of the purity of this compound, assuming it is sufficiently volatile and thermally stable, and for the quantification of any volatile impurities or residual solvents.
1. Instrumentation:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness) is suitable for a broad range of organic compounds.
2. GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
3. Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the general experimental workflow for HPLC analysis.
Caption: Logical workflow for selecting an analytical method.
Caption: General experimental workflow for HPLC analysis.
References
Comparative Reactivity of Azepane and Other Cyclic Amines in Cyanoethylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of azepane, piperidine, and pyrrolidine in cyanoethylation, a crucial reaction for introducing a cyanoethyl group onto a molecule. The information presented herein is supported by physicochemical data and a detailed experimental protocol to aid in methodological decisions.
The cyanoethylation of secondary amines is a Michael addition reaction where the amine acts as a nucleophile, attacking the β-carbon of an activated alkene, typically acrylonitrile. The reactivity of the amine in this reaction is primarily influenced by its basicity, nucleophilicity, and steric hindrance around the nitrogen atom.
Physicochemical Properties and Reactivity Analysis
The reactivity of cyclic amines in cyanoethylation is a nuanced interplay of their structural and electronic properties. While basicity is a significant factor, it is not the sole determinant of reaction rate. Nucleophilicity, which is the measure of how readily an electron pair donor attacks an electron-deficient species, and steric factors often play a more decisive role.
Generally, in the gas phase, the basicity of cyclic amines increases with the number of alkyl groups attached to the nitrogen, following the order: tertiary > secondary > primary.[1][2] However, in solution, this trend is more complex due to solvation effects. For the cyclic secondary amines discussed here, basicity is influenced by ring strain and the hybridization of the nitrogen atom's lone pair.
Pyrrolidine, with its five-membered ring, is slightly more basic than the six-membered piperidine.[3] This is attributed to the greater conformational stability of the protonated five-membered ring.[3] Azepane (hexamethyleneimine), a seven-membered ring, is a slightly weaker base than both piperidine and pyrrolidine. This can be attributed to the increased flexibility and potential for transannular interactions in the larger ring, which can affect the availability of the lone pair for protonation.
While a stronger base often implies a stronger nucleophile, this correlation is not always linear, especially when steric hindrance is a factor.[4] The larger ring size of azepane introduces greater conformational flexibility, which can lead to increased steric hindrance around the nitrogen atom compared to the more rigid chair conformation of piperidine and the envelope conformation of pyrrolidine. This steric bulk can impede the approach of the amine to the electrophilic carbon of acrylonitrile, potentially slowing the reaction rate.
Based on these considerations, the expected order of reactivity in cyanoethylation is:
Pyrrolidine > Piperidine > Azepane
This predicted trend is based on a combination of pyrrolidine's high basicity and relatively low steric hindrance, followed by piperidine with its slightly lower basicity but still manageable steric profile. Azepane is predicted to be the least reactive due to a combination of slightly lower basicity and potentially greater steric hindrance.
Comparative Data Summary
| Cyclic Amine | Molecular Formula | Molar Mass ( g/mol ) | pKa of Conjugate Acid |
| Azepane | C₆H₁₃N | 99.17 | ~11.0 |
| Piperidine | C₅H₁₁N | 85.15 | ~11.2 |
| Pyrrolidine | C₄H₉N | 71.12 | ~11.3 |
Experimental Protocol: Cyanoethylation of Secondary Cyclic Amines
This protocol provides a general procedure for the cyanoethylation of secondary cyclic amines like azepane, piperidine, and pyrrolidine. The reaction can often proceed without a catalyst for these reactive amines.
Materials:
-
Secondary cyclic amine (azepane, piperidine, or pyrrolidine)
-
Acrylonitrile
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (optional, for quenching)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary cyclic amine (1.0 equivalent) in ethanol.
-
With stirring, slowly add acrylonitrile (1.0 to 1.2 equivalents) to the solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature, especially for the more reactive amines.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
(Optional) Quench any unreacted amine by adding a small amount of glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water to remove any salts and unreacted starting materials.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude cyanoethylated product.
-
The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Note: Acrylonitrile is toxic and volatile, and all manipulations should be performed in a well-ventilated fume hood.
Logical Relationship of Reactivity Factors
The following diagram illustrates the interplay of factors influencing the reactivity of cyclic amines in cyanoethylation.
Caption: Factors influencing the predicted reactivity of cyclic amines in cyanoethylation.
Conclusion
The comparative reactivity of azepane, piperidine, and pyrrolidine in cyanoethylation is governed by a balance of basicity, nucleophilicity, and steric hindrance. While all three are reactive secondary amines, pyrrolidine is expected to be the most reactive due to its favorable combination of high basicity and minimal steric hindrance. Piperidine is predicted to have intermediate reactivity, while the larger and more flexible azepane ring is likely to render it the least reactive of the three. The provided experimental protocol offers a starting point for the synthesis of cyanoethylated derivatives of these important cyclic amines, which can be optimized based on the specific reactivity of the chosen substrate.
References
Validating the Structure of 3-(Azepan-1-yl)propanenitrile: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of the expected nuclear magnetic resonance (NMR) spectral characteristics of 3-(Azepan-1-yl)propanenitrile against its common structural analogs, 3-(Piperidin-1-yl)propanenitrile and 3-(Pyrrolidin-1-yl)propanenitrile. Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes predicted ¹H and ¹³C NMR data to facilitate the validation of its chemical structure.
Predicted NMR Data for Structural Elucidation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and two common alternatives. These values serve as a benchmark for researchers to compare against experimentally obtained data.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | This compound | 3-(Piperidin-1-yl)propanenitrile | 3-(Pyrrolidin-1-yl)propanenitrile |
| Hα (ring) | ~ 2.6 - 2.8 | ~ 2.4 - 2.6 | ~ 2.6 - 2.8 |
| Hβ, Hγ (ring) | ~ 1.5 - 1.7 | ~ 1.5 - 1.7 | ~ 1.7 - 1.9 |
| -CH₂-CN | ~ 2.8 - 3.0 | ~ 2.7 - 2.9 | ~ 2.8 - 3.0 |
| -CH₂-N | ~ 2.5 - 2.7 | ~ 2.4 - 2.6 | ~ 2.6 - 2.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 3-(Piperidin-1-yl)propanenitrile | 3-(Pyrrolidin-1-yl)propanenitrile |
| Cα (ring) | ~ 55 - 58 | ~ 54 - 57 | ~ 53 - 56 |
| Cβ (ring) | ~ 27 - 30 | ~ 25 - 28 | ~ 23 - 26 |
| Cγ (ring) | ~ 26 - 29 | ~ 23 - 26 | - |
| -CH₂-CN | ~ 50 - 53 | ~ 51 - 54 | ~ 52 - 55 |
| -CH₂-N | ~ 15 - 18 | ~ 16 - 19 | ~ 17 - 20 |
| -C≡N | ~ 118 - 121 | ~ 118 - 121 | ~ 118 - 121 |
Experimental Protocols
To ensure the generation of high-quality and reproducible NMR data for structural validation, the following detailed methodologies are recommended.
Sample Preparation
-
Weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard one-dimensional proton NMR.
-
Parameters:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Acquisition time: ~3-4 s
-
Spectral width: -2 to 12 ppm
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy
-
Instrument: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Experiment: One-dimensional carbon NMR with proton decoupling.
-
Parameters:
-
Pulse sequence: zgpg30 or similar
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2.0 s
-
Spectral width: -5 to 220 ppm
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy in comparison with its alternatives.
Caption: Workflow for the structural validation of this compound.
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 3-(Azepan-1-yl)propanenitrile and its Homologues
A Guide for Researchers in Drug Discovery and Development
In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable information about a molecule's mass and structure through its fragmentation pattern. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(Azepan-1-yl)propanenitrile against its smaller cyclic amine analogues, 3-(Piperidin-1-yl)propanenitrile and 3-(Pyrrolidin-1-yl)propanenitrile. Understanding these fragmentation pathways is crucial for the unambiguous identification of these and related structures in complex research settings.
Predicted Fragmentation Patterns: A Tabular Comparison
The fragmentation of these β-aminonitriles is primarily dictated by the stability of the resulting carbocations, with α-cleavage adjacent to the nitrogen atom being the most favorable pathway. This process leads to the formation of a stable, resonance-stabilized immonium ion, which is often the base peak in the spectrum. The size of the cyclic amine influences the mass-to-charge ratio (m/z) of this key fragment.
| Compound | Molecular Ion (M+) | Predicted Base Peak (Immonium Ion) [m/z] | Other Key Fragments [m/z] | Predicted Fragmentation Pathway |
| This compound | 166 | 124 | 98, 84, 55, 41 | α-cleavage with loss of a cyanomethyl radical (•CH₂CN), McLafferty-type rearrangement |
| 3-(Piperidin-1-yl)propanenitrile | 152 | 110 | 84, 55, 41 | α-cleavage with loss of a cyanomethyl radical (•CH₂CN) |
| 3-(Pyrrolidin-1-yl)propanenitrile | 138 | 96 | 70, 55, 41 | α-cleavage with loss of a cyanomethyl radical (•CH₂CN) |
Dominant Fragmentation Pathway: α-Cleavage
The principal fragmentation route for these compounds under electron ionization is initiated by the loss of an electron from the nitrogen atom, forming a molecular ion (M+•). Subsequent homolytic cleavage of the C-C bond alpha to the nitrogen results in the expulsion of a cyanomethyl radical (•CH₂CN) and the formation of a highly stable, cyclic immonium cation. The m/z of this cation is characteristic of the specific cyclic amine present in the molecule.
Caption: Primary α-Cleavage Fragmentation Pathway.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard approach for analyzing these volatile to semi-volatile compounds involves Gas Chromatography coupled with Mass Spectrometry (GC-MS) using an electron ionization source.
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Gas Chromatography:
-
Injector: Split/splitless injector, operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Comparative Workflow for Compound Identification
The following workflow outlines a systematic approach for the identification and comparison of these related compounds using mass spectrometry data.
Caption: Comparative Workflow for Compound Identification.
Conclusion
The predictable nature of α-cleavage in β-aminonitriles provides a robust method for their differentiation based on the mass of the resulting immonium ion. While a definitive experimental spectrum for this compound is not widely available, the foundational principles of mass spectrometry allow for a confident prediction of its fragmentation pattern. This comparative guide serves as a valuable resource for researchers, enabling the rapid and accurate identification of this and related compounds, thereby accelerating the pace of drug discovery and development.
A Comparative Guide to Assessing the Purity of Synthesized 3-(Azepan-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized 3-(Azepan-1-yl)propanenitrile. Given the limited specific literature on this compound, this guide also includes a comparison with structurally similar alternatives, 3-(Piperidin-1-yl)propanenitrile and 3-(Morpholin-4-yl)propanenitrile, to provide a broader context for purity analysis. The successful synthesis of novel chemical entities is foundational in drug discovery and development, and rigorous purity assessment is critical to ensure the reliability and reproducibility of subsequent biological and pharmacological studies.
Potential impurities in the synthesis of this compound and related compounds can arise from starting materials, byproducts of side reactions (such as hydrolysis of the nitrile to a carboxylic acid), and residual solvents used during synthesis and purification.[1] This guide outlines key analytical techniques to identify and quantify such impurities.
Comparative Analysis of Purity Assessment Methodologies
The selection of an appropriate analytical technique for purity determination is contingent on the physicochemical properties of the analyte and the potential impurities. The following table summarizes and compares the primary methods for assessing the purity of this compound and its analogs.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), retention time of the main peak and impurities. | High resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. | Requires a chromophore for UV detection; method development can be time-consuming. | >95% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Quantitative purity (area %), identification of volatile impurities by mass-to-charge ratio. | High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds.[2] | >95% |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measurement of the NMR signal intensity of an analyte relative to a certified internal standard. | Absolute purity determination, structural confirmation. | Provides absolute quantification without the need for a specific reference standard of the analyte; non-destructive.[1][3] | Lower sensitivity compared to chromatographic methods; requires a pure, stable internal standard. | >95% |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | A sharp melting point close to the literature value indicates high purity. | Simple, rapid, and inexpensive. | A broad melting range suggests the presence of impurities; not a quantitative measure of purity.[1] | Narrow range (e.g., ± 1°C) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization for the specific compound being analyzed.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative analysis of this compound and its analogs.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is a 70:30 (v/v) mixture of water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the relative peak area of the main component as a percentage of the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile impurities and the main component if it is sufficiently volatile and thermally stable.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent such as dichloromethane or methanol.
-
Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the relative peak areas.
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol provides a method for determining the absolute purity of the synthesized compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) and the internal standard (e.g., 10 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal relaxation.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a synthesized compound like this compound.
Caption: Workflow for purity assessment of synthesized compounds.
Comparative Analysis Logic
This diagram outlines the logical relationship for comparing the purity assessment of this compound with its structural analogs.
Caption: Logic for comparative purity analysis.
References
Comparative Analysis of Propanenitrile Derivatives and Known Inhibitors on Glycogen Synthase Kinase-3β (GSK-3β) Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the absence of published biological activity data for 3-(Azepan-1-yl)propanenitrile derivatives, this guide provides a comparative analysis of a structurally related piperidine-containing propanenitrile derivative against known inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). All data presented is based on publicly available research.
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various diseases, making it a significant target for drug discovery. This guide provides a comparative overview of the biological activity of a novel piperidine-containing propanenitrile derivative, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, and two well-established GSK-3β inhibitors, CHIR99021 and Kenpaullone.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of the compounds against GSK-3β was quantified by determining their half-maximal inhibitory concentration (IC50). The data is summarized in the table below.
| Compound | Target | IC50 Value | Assay Method |
| (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | GSK-3β | 2.24 µM[1][2] | NanoBRET™ TE Intracellular GSK-3β Assay |
| CHIR99021 | GSK-3β | 6.7 nM[3] | Biochemical Kinase Assay |
| Kenpaullone | GSK-3β | 23 nM[4] | Biochemical Kinase Assay |
Experimental Protocols
Synthesis of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile
The synthesis of the piperidine-containing propanenitrile derivative was performed in a multi-step process. A key step involves the reaction of (S)-7-Iodo-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine with acrylonitrile in methanol at room temperature for 16 hours. The resulting intermediate is then subjected to a Sonogashira coupling with TMS-acetylene, followed by deprotection to yield the final compound.[1][2]
NanoBRET™ TE Intracellular GSK-3β Assay
The biological activity of the synthesized propanenitrile derivative was determined using the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay.[1][2] This assay measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein within living cells.[5][6]
Workflow:
-
Cell Preparation: HEK293T cells are transfected with a plasmid encoding for the full-length GSK-3β protein tagged with NanoLuc® luciferase. The cells are cultured to allow for expression of the fusion protein.[7]
-
Compound Addition: The test compound is titrated into a multi-well plate containing the transfected cells.
-
Tracer and Substrate Addition: A cell-permeable fluorescent tracer that binds to the kinase and a NanoLuc® substrate are added to the wells.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal. The signal is measured using a plate reader with appropriate filters.[7][8]
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the test compound.
Visualizations
References
- 1. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 6. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 7. eubopen.org [eubopen.org]
- 8. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
A Comprehensive Cost-Benefit Analysis of 3-(Azepan-1-yl)-3-oxopropanenitrile in Large-Scale Synthesis
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of key intermediates is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. This guide provides a detailed cost-benefit analysis of 3-(Azepan-1-yl)-3-oxopropanenitrile, a versatile β-ketonitrile, and compares its performance with viable alternatives. The analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the practical and economic considerations of its implementation in industrial applications.
Executive Summary
3-(Azepan-1-yl)-3-oxopropanenitrile is a valuable intermediate in organic synthesis, particularly in the creation of diverse heterocyclic compounds. Its synthesis, primarily through the nucleophilic acyl substitution of ethyl cyanoacetate with azepane, is a well-established and scalable process. A key advantage of this compound lies in the potential for high-yield and high-purity production, which are critical factors in large-scale manufacturing. However, a comprehensive cost-benefit analysis necessitates a thorough examination of starting material costs, process efficiency, and a direct comparison with structurally similar and functionally equivalent alternatives. This guide explores these facets to provide a data-driven framework for informed decision-making.
Cost Analysis of Starting Materials
The economic feasibility of synthesizing 3-(Azepan-1-yl)-3-oxopropanenitrile on a large scale is intrinsically linked to the cost of its primary starting materials: azepane and ethyl cyanoacetate. While bulk pricing for azepane is subject to negotiation with suppliers, publicly available data for its derivatives and related cyclic amines, along with pricing for ethyl cyanoacetate, allows for a robust cost estimation.
For comparison, the costs of amines required for the synthesis of alternative β-ketonitriles, such as piperidine and morpholine, are also considered. Additionally, the costs of alternative active methylene compounds, malononitrile and cyanoacetamide, are included to provide a broader economic context.
| Reagent | Price (USD/kg) | Supplier/Source | Notes |
| Ethyl Cyanoacetate | ~131 | Sigma-Aldrich | For kilogram quantities. Price decreases with larger volumes. |
| Azepane | Price on Request (POR) | Multiple | Bulk pricing is not publicly listed and requires direct inquiry. |
| Piperidine | ~151 - 211.50 | Sigma-Aldrich, Chem-Impex | Price varies by quantity (1 kg to 4 kg). |
| Morpholine | ~4.54 - 5.23 | Univar Solutions | Based on drum pricing (converted from USD/drum). |
| Malononitrile | ~149.20 | Sigma-Aldrich | For 250g, bulk pricing would be lower. |
| Cyanoacetamide | ~2.75 - 3.10 | IndiaMART, ChemAnalyst | Prices reflect the industrial grade for bulk quantities. |
Note: Prices are approximate and subject to change based on market conditions, purity, and supplier.
Performance Comparison in Large-Scale Synthesis
The utility of an intermediate in large-scale synthesis is not solely determined by cost but also by its performance in the manufacturing process. Key metrics include reaction yield, purity of the final product, reaction time, and the complexity of the work-up and purification procedures.
| Parameter | 3-(Azepan-1-yl)-3-oxopropanenitrile | 3-(Piperidin-1-yl)-3-oxopropanenitrile (Expected) | 3-(Morpholin-4-yl)-3-oxopropanenitrile (Expected) |
| Yield (Isolated) | Approx. 79%[1] | High | High |
| Purity (by HPLC) | >99.5%[1] | >98% | >98% |
| Reaction Time | 12 hours[1] | 2-4 hours (lab scale) | Similar to piperidine analogue |
| Reaction Temperature | 110 °C (Reflux)[1] | Room Temperature to Reflux | Room Temperature to Reflux |
| Appearance | White to off-white crystalline solid[1] | Colorless crystalline solid | Solid |
| Key Process Steps | Nucleophilic acyl substitution, acid wash, recrystallization[1] | Similar to azepane derivative | Similar to azepane derivative |
The synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile demonstrates a high isolated yield and exceptional purity on a 100 L reactor scale, underscoring its suitability for industrial production.[1] While the reaction time is 12 hours at reflux, the straightforward one-step synthesis and purification contribute to its overall efficiency. It is anticipated that the syntheses of the piperidine and morpholine analogues would proceed under similar conditions with comparable efficiencies, although this would need to be validated at scale.
Experimental Protocols
A detailed and validated experimental protocol for the large-scale synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile is crucial for process chemists and engineers.
Large-Scale Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile (100 L Reactor Scale)[1]
Materials:
-
Ethyl Cyanoacetate: 10.0 kg (88.4 mol)
-
Azepane: 9.6 kg (96.8 mol)
-
Toluene: 50 L
-
2 M Hydrochloric Acid: 50 L
-
Saturated Sodium Bicarbonate Solution: 50 L
-
Brine: 50 L
-
Isopropanol: 20 L
-
n-Heptane: 40 L
Procedure:
-
Reactor Setup and Reagent Charging:
-
Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with toluene (50 L).
-
With moderate stirring, add ethyl cyanoacetate (10.0 kg).
-
Slowly add azepane (9.6 kg) over 30 minutes, maintaining the internal temperature below 40 °C.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Maintain at reflux for 12 hours, monitoring the reaction progress by HPLC until <1% of ethyl cyanoacetate remains.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 20-25 °C.
-
Wash the organic phase sequentially with 2 M Hydrochloric Acid (50 L), Saturated Sodium Bicarbonate Solution (50 L), and Brine (50 L).
-
-
Crystallization and Isolation:
-
Concentrate the organic phase by distilling off the toluene under reduced pressure.
-
Add isopropanol (20 L) to the residue and heat to 50-60 °C to dissolve.
-
Slowly add n-heptane (40 L) to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for 2 hours.
-
Filter the product and wash the cake with cold n-heptane.
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
Expected Output:
-
Yield: ~12.5 kg (Approx. 79%)
-
Purity: >99.5% (by HPLC)
Visualizing the Synthetic Landscape
To better understand the synthetic pathways and the logical relationships in this cost-benefit analysis, the following diagrams are provided.
Caption: Synthetic workflow for 3-(Azepan-1-yl)-3-oxopropanenitrile.
Caption: Logical framework for the cost-benefit analysis.
Conclusion and Recommendations
The large-scale synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile presents a robust and high-yielding process, making it an attractive intermediate for industrial applications. The primary economic consideration is the bulk cost of azepane, which requires direct negotiation with suppliers.
Recommendations:
-
For cost-sensitive applications where the specific properties of the azepane ring are not critical, exploring alternatives based on piperidine or morpholine is recommended. Morpholine, in particular, offers a significant cost advantage in terms of the amine starting material.
-
For applications requiring the unique conformational flexibility and lipophilicity imparted by the azepane moiety, 3-(Azepan-1-yl)-3-oxopropanenitrile is a superior choice, with a well-defined and efficient large-scale synthesis protocol.
-
Process optimization studies for the synthesis of the piperidine and morpholine analogues at a pilot scale are warranted to generate direct comparative data on yield, purity, and cycle time. This will enable a more precise cost-benefit analysis.
-
Exploration of alternative active methylene compounds, such as malononitrile or cyanoacetamide, should be considered if the synthetic strategy allows for their use, as they may offer cost advantages.
Ultimately, the decision to utilize 3-(Azepan-1-yl)-3-oxopropanenitrile in large-scale synthesis should be based on a holistic evaluation of raw material costs, process performance, and the specific structural and functional requirements of the final product. This guide provides the foundational data and framework to support such an evaluation.
References
Safety Operating Guide
Prudent Disposal of 3-(Azepan-1-yl)propanenitrile: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers in Drug Development
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling 3-(Azepan-1-yl)propanenitrile, a compound with limited publicly available safety data, a cautious and informed approach to its disposal is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive operational plan for its safe handling and disposal, based on the known hazards of its constituent chemical groups: nitriles and azepanes.
Hazard Assessment and Personal Protective Equipment (PPE)
Structurally, this compound contains a nitrile group (-CN) and a tertiary amine within a seven-membered azepane ring. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1] Azepane derivatives should be handled with care, assuming potential harm if ingested and possible irritation. Therefore, rigorous adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[2] Improper disposal can lead to environmental contamination. The recommended procedure for disposal is as follows:
-
Waste Segregation and Collection:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, bench paper), should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
The container must be compatible with the chemical.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Consult your institution's EHS department for specific procedures and to arrange for waste pickup.
-
High-temperature incineration in a facility equipped with afterburners and scrubbers is often the preferred method for organic compounds of this nature.[2]
-
Quantitative Data and Hazard Summary
While specific quantitative data for this compound is scarce, the following table summarizes key information based on its chemical structure and related compounds.
| Parameter | Value/Information | Source/Justification |
| Chemical Formula | C₉H₁₆N₂ | Based on chemical structure. |
| Molecular Weight | 152.24 g/mol | Calculated from the chemical formula. |
| CAS Number | 937-51-9 | [3] |
| Assumed Hazards | May be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation. | Based on general hazards of nitrile and azepane-containing compounds.[1] |
| Primary Disposal Route | High-temperature incineration via a licensed hazardous waste contractor. | Standard procedure for toxic organic chemical waste.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | General reactivity for nitriles and amines. |
Experimental Protocols: Spill Decontamination
In the event of a small-scale laboratory spill, the following decontamination protocol should be followed:
-
Ensure Safety: Confirm the spill area is well-ventilated, and all personnel are wearing appropriate PPE.
-
Containment: Cover the spill with an inert absorbent material.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Initial Decontamination: Wipe the spill surface with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue. Place the used cloth in the hazardous waste container.
-
Final Cleaning: Wash the area with soap and water. All cleaning materials should be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 3-(Azepan-1-yl)propanenitrile
Essential guidance for the safe handling, personal protection, and disposal of 3-(Azepan-1-yl)propanenitrile is critical for ensuring the safety of researchers and maintaining a secure laboratory environment. This document provides immediate, procedural, and logistical information for laboratory professionals engaged in drug development and scientific research. Adherence to these protocols is paramount to minimize risks associated with this chemical compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, the following PPE is recommended.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory when handling the compound to protect against splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and bases.[2] However, they provide limited protection against certain organic solvents and strong acids.[2] It is crucial to change gloves immediately if they become contaminated. For prolonged or direct contact, consider thicker, specialized chemical-resistant gloves. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect the skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Engineering controls such as a fume hood are the preferred method for minimizing inhalation exposure.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2] |
Operational Plans: Handling and Spill Response
Proper operational procedures are essential for minimizing the risk of exposure and accidents.
General Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
Store the chemical in a tightly sealed container in a cool, dry place away from incompatible materials.
Spill Response Protocol: In the event of a small-scale spill (less than 1 liter) of this compound, the following steps should be taken by trained personnel. For larger spills, or if there is any uncertainty, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: Before initiating cleanup, ensure you are wearing the recommended PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Contain the Spill: Use an absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to create a dike around the spill to prevent it from spreading.
-
Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Once the liquid has been fully absorbed, carefully scoop the material into a designated, leak-proof container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the hazardous waste container with the chemical name and date. Arrange for disposal through your institution's hazardous waste management program.
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions.
Waste Collection and Segregation:
-
Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept closed except when adding waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Procedure:
-
Segregate Waste: Do not mix nitrile waste with other incompatible waste streams.
-
Containerize: Ensure the hazardous waste container is properly sealed and stored in a designated, secondary containment area.
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to arrange for collection by a licensed hazardous waste disposal company.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
